Structural Elucidation and Analytical Profiling of 14-Methylcholest-4-en-3-one: A Technical Guide
As a Senior Application Scientist, I approach the characterization of complex steroidal frameworks not merely as an exercise in mass spectrometry, but as a holistic systems biology challenge. 14-Methylcholest-4-en-3-one...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the characterization of complex steroidal frameworks not merely as an exercise in mass spectrometry, but as a holistic systems biology challenge. 14-Methylcholest-4-en-3-one (CAS 21857-92-1) is a fascinating triterpenoid derivative. Structurally, it bridges the gap between fundamental sterol biosynthesis (retaining the 14-methyl group characteristic of lanosterol) and functionalized signaling molecules (possessing the
α,β
-unsaturated ketone in the A-ring).
This whitepaper provides an in-depth technical analysis of its chemical structure, exact mass, synthetic origins, and the validated analytical workflows required to isolate it from complex botanical matrices.
Physicochemical Profiling & Exact Mass
The structural integrity of 14-Methylcholest-4-en-3-one is defined by its tetracyclic cyclopenta[a]phenanthrene core, a
Δ4
-double bond conjugated with a C3-ketone, and a critical methyl substitution at the C14 position. This specific methylation alters the steric bulk of the C/D ring junction, significantly impacting its binding affinity to steroidal receptors and its behavior in chromatographic separation.
To achieve high-resolution mass spectrometry (HRMS) identification, establishing the precise monoisotopic mass is non-negotiable. Based on the molecular formula
C28H46O
, the exact mass is calculated as follows:
Carbon (C):28×12.000000=336.000000
Hydrogen (H):46×1.007825=46.359950
Oxygen (O):1×15.994915=15.994915
Total Exact Mass:398.3548 Da
The following table summarizes the quantitative physicochemical data critical for analytical standard preparation (1[1]):
Isolating a low-abundance steroidal biomarker from a high-lipid plant matrix (such as Oryza sativa culms) requires a highly specific extraction and volatilization strategy. The following protocol details the causality behind each step, ensuring a self-validating system that prevents false positives from matrix interference (2[2]).
Step-by-Step Methodology
Step 1: Matrix Desiccation & Maceration
Action: Oven-dry the fresh plant tissue at 80°C for 72 hours, then grind into a fine powder.
Causality: Desiccation immediately halts endogenous enzymatic degradation (e.g., lipoxygenases) of steroids and normalizes the sample weight for reproducible quantification.
Validation Check: Weigh the sample pre- and post-drying. A consistent moisture loss percentage establishes a reliable dry-weight baseline across biological replicates.
Step 2: Ethanolic Extraction
Action: Extract the powder using 100 mL of 95% ethanol for 5 days at room temperature.
Causality: 95% ethanol provides the optimal dielectric constant. The 5% water content swells the cellulosic plant cell wall, while the ethanol effectively solubilizes the lipophilic 14-methylcholest-4-en-3-one.
Step 3: Thermal Concentration
Action: Concentrate 10 mL of the extract in an oven at 60°C for 1 hour.
Causality: Reduces solvent volume to increase the relative concentration of the target analyte, optimizing it for the subsequent Solid-Phase Microextraction (SPME) fiber adsorption.
Step 4: SPME Injection & Pyrolysis
Action: Prepare a 5 μL aliquot in quartz tubes within a pyrolysis unit. Heat in an oxygen-free environment at 400°C.
Causality: A temperature of 400°C is required to fully volatilize the 398.67 g/mol steroid. The oxygen-free condition is critical; it prevents the thermal oxidation of the sensitive
Δ4
-double bond prior to column entry.
Step 5: GC-MS Separation & Spectral Matching
Action: Inject at 250°C into an HP Ultra 2 capillary column (30 m × 0.24 mm, 0.25 μm film). Match the resulting mass spectra against NIST/WILEY libraries.
Validation Check: A structural similarity score of
≥95%
is required for positive identification. A procedural blank must be run prior to the sample to rule out column bleed or siloxane contamination.
GC-MS analytical workflow for the extraction and identification of steroidal biomarkers.
Synthetic Origins & Transformation Logic
Historically, the synthesis of 14-methylcholest-4-en-3-one was a landmark achievement in triterpenoid chemistry, engineered to evaluate the biological importance of 14
α
-methyl-steroids. The foundational methodology involves the transformation of lanosterol (lanostadienol) (3[3]).
Mechanistic Causality:
Lanosterol naturally possesses a 4,4,14-trimethyl configuration. To synthesize a target molecule with a standard
Δ4
-3-ketone A-ring (similar to testosterone or progesterone) while strictly retaining the 14-methyl group, the gem-dimethyl group at C4 must be excised.
Reduction: Lanosterol is first reduced to lanostanol to protect the side-chain double bonds.
Ring Contraction: The A-ring undergoes oxidative cleavage (often via Baeyer-Villiger oxidation or Beckmann rearrangement of an intermediate oxime) to break the ring and remove the C4 carbons.
Ring Expansion: The intermediate is re-cyclized (expanded back to a 6-membered ring) to form the
α,β
-unsaturated ketone, yielding 14-methylcholest-4-en-3-one.
Synthetic transformation logic from lanosterol to 14-methylcholest-4-en-3-one.
Biological Significance: A Biomarker for Oxidative Stress
Beyond its synthetic value, 14-methylcholest-4-en-3-one serves as a critical biomarker in agricultural and botanical pathology. Recent biochemical profiling has identified this compound as an upregulated metabolite in rice (Oryza sativa) subjected to lodging stress (physical bending or breaking of the plant culm due to extreme weather) (2[2]).
When a plant lodges, its photosynthetic rate and nutrient transport capacity plummet, inducing severe oxidative stress. The plant's physiological response involves a metabolic shift: a marked decrease in standard fatty acid synthesis and a compensatory spike in steroidal compounds, including 14-methylcholest-4-en-3-one, stigmasterol, and sitosterol. This upregulation is a targeted recovery mechanism designed to stabilize cell membranes and trigger stress-responsive gene transcription, mitigating the impact of reactive oxygen species (ROS) damage.
Barton, D. H. R., Ives, D. A. J., & Thomas, B. R. (1954). Triterpenoids. Part XVII. The transformation of lanostadienol (lanosterol) into 14-methylcholestan-3β-ol. Journal of the Chemical Society (Researched via ResearchGate).
Dulbari, Santosa, E., Koesmaryono, Y., & Sulistyono, E. (2017). Status of Rice Biochemical Composition under Lodging Treatment. Journal of Tropical Crop Science, Vol. 4 No. 3.
14-Methylcholest-4-en-3-one biosynthesis pathway in sterol metabolism
Whitepaper: The 14-Methylcholest-4-en-3-one Biosynthesis Pathway in Sterol Metabolism Executive Summary In the highly conserved landscape of sterol metabolism, the sequential modification of the tetracyclic sterol core d...
Author: BenchChem Technical Support Team. Date: April 2026
Whitepaper: The 14-Methylcholest-4-en-3-one Biosynthesis Pathway in Sterol Metabolism
Executive Summary
In the highly conserved landscape of sterol metabolism, the sequential modification of the tetracyclic sterol core dictates cellular membrane fluidity, signaling cascades, and host-pathogen interactions. While standard mammalian and fungal pathways rely on the rapid removal of the 14α-methyl group from lanosterol via CYP51 (sterol 14α-demethylase), the circumvention or inhibition of this step leads to the accumulation of 14-methylated intermediates.
As a Senior Application Scientist, I present this technical guide to elucidate the biosynthetic shunting, chemical synthesis, and analytical profiling of 14-methylcholest-4-en-3-one (CAS 21857-92-1)[1]. This compound serves as a critical node in synthetic triterpenoid chemistry and acts as a biomarker for environmental stress and altered lipid metabolism.
Mechanistic Biochemistry: The CYP51 Bypass and Biosynthetic Shunting
The 14α-methyl group of lanosterol introduces significant steric hindrance, preventing the planar packing of sterols into phospholipid bilayers. Under normal physiological conditions, CYP51 catalyzes the oxidative demethylation of C-14. However, when CYP51 is genetically mutated or pharmacologically inhibited (e.g., by azole-class drugs), the canonical pathway is bottlenecked.
In specific biological matrices—such as rice cultivars subjected to severe environmental stress (lodging)—metabolic shunting occurs[2]. The accumulated 14-methyl sterols become substrates for promiscuous oxidases.
Oxidation & Isomerization : Enzymes such as 3β-hydroxysteroid dehydrogenase/isomerase (3β-HSD) or bacterial cholesterol oxidases (ChoD) act on the 3β-hydroxyl group of 14-methylcholesterol.
A-Ring Modification : The oxidation yields a 3-ketone intermediate, followed by the rapid isomerization of the Δ5 double bond to the Δ4 position.
Product Formation : This cascade generates 14-methylcholest-4-en-3-one, a molecule characterized by a conjugated 4-en-3-one A-ring (typical of steroid hormones) while retaining the primitive 14α-methyl group.
Fig 1: Biosynthetic shunting of lanosterol to 14-methylcholest-4-en-3-one via CYP51 bypass.
Synthetic Chemistry vs. Biocatalytic Generation
Generating 14-methylated 3-keto sterols in vitro is notoriously difficult due to the steric shielding provided by the 14-methyl group, which alters the conformational dynamics of the B and C rings.
The Classical Barton Synthesis (1954):
The foundational chemical synthesis of 14-methylcholest-4-en-3-one was achieved by Nobel laureate D.H.R. Barton and colleagues[3]. The methodology relied on the stepwise contraction and subsequent expansion of the triterpenoid A-ring of lanostanol. By degrading the 4,4-dimethyl groups through exhaustive Baeyer-Villiger oxidations and subsequent aldol-type re-expansions, Barton successfully isolated 14-methylcholest-4-en-3-one. This remains a landmark proof-of-concept for modifying pentacyclic triterpenoids into steroidal frameworks.
Modern Biocatalysis:
Today, drug development professionals utilize recombinant ChoD enzymes to achieve this transformation. Biocatalysis provides strict regioselectivity, eliminating the need for the complex protection/deprotection schemes required in Barton's classical organic synthesis, and preventing unwanted epoxidation of the sterol core.
Detecting 14-methylcholest-4-en-3-one in complex biological matrices requires a highly optimized lipid extraction and gas chromatography-mass spectrometry (GC-MS) workflow. The following protocol is engineered for maximum recovery and analytical confidence.
Step 1: Biomass Quenching & Extraction
Action : Lyophilize the biological tissue (e.g., stressed plant culms or mutant yeast) to a constant weight. Extract using a modified Folch method (Chloroform:Methanol, 2:1 v/v) at a 10:1 solvent-to-mass ratio.
Causality : Lyophilization halts endogenous lipase and oxidase activity, preventing ex vivo artifact formation. The biphasic Folch system efficiently partitions neutral sterols into the lower organic phase while precipitating proteins and excluding polar metabolites.
Step 2: Phase Separation & Washing
Action : Add 0.2 volumes of 0.9% aqueous NaCl to the extract. Vortex for 60 seconds and centrifuge at 3,000 × g for 10 minutes.
Causality : The addition of saline increases the ionic strength of the aqueous phase, preventing the formation of lipid emulsions. This creates a sharp, self-validating phase boundary, ensuring high recovery of the lower chloroform layer containing the sterols.
Step 3: Derivatization Strategy (The Ketone Exception)
Action : Evaporate the organic phase under a gentle N₂ stream. Resuspend directly in hexane for GC-MS injection.
Causality : Standard 3β-OH sterols (like cholesterol) require trimethylsilyl (TMS) derivatization (via BSTFA/TMCS) to reduce polarity and increase volatility. However, 14-methylcholest-4-en-3-one possesses a conjugated 3-ketone. Ketones do not readily form TMS ethers under standard conditions. Skipping derivatization preserves the integrity of the 4-en-3-one system, preventing the formation of multiple enol-ether artifacts that would complicate mass spectral deconvolution.
Step 4: GC-MS Acquisition
Action : Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.
Fig 2: Self-validating lipid extraction and GC-MS workflow for 3-keto sterol profiling.
Quantitative Data & Physicochemical Properties
To facilitate analytical identification, the physicochemical properties of 14-methylcholest-4-en-3-one are summarized below, contrasted against standard cholesterol to highlight the analytical divergence caused by the A-ring oxidation and C-14 methylation[1].
Property
14-Methylcholest-4-en-3-one
Cholesterol (Reference)
CAS Registry Number
21857-92-1
57-88-5
Molecular Formula
C₂₈H₄₆O
C₂₇H₄₆O
Molecular Weight
398.67 g/mol
386.65 g/mol
A-Ring Structure
Conjugated 4-en-3-one
3β-hydroxyl, Δ5-alkene
C-14 Status
14α-methylated
Demethylated
Calculated Boiling Point
~486.1 °C at 760 mmHg
~360.0 °C at 760 mmHg
Calculated Density
0.981 g/cm³
1.06 g/cm³
GC-MS Derivatization
Not strictly required (Ketone)
TMS etherification required
References
Barton, D.H.R., Ives, D.A.J., & Thomas, B.R. (1954). Triterpenoids. Part XVII. The transformation of lanostadienol (lanosterol) into 14-methylcholestan-3β-ol. Journal of the Chemical Society (Resumed), 903-911.
Hairmansis, A. et al. (2018). Status of Rice Biochemical Composition under Lodging Treatment. Journal of Tropical Crop Science, 5(2).
chemBlink Online Database of Chemicals. 14-Methylcholesta-4-Ene-3-One (CAS 21857-92-1) Physicochemical Properties.
Comprehensive Technical Guide on 14-Methylcholest-4-en-3-one: Physicochemical Properties, Synthesis, and Biological Implications
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the landscape of steroidal drug development, modified cholestane...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary
In the landscape of steroidal drug development, modified cholestane derivatives serve as critical scaffolds for probing enzymatic pathways and developing novel therapeutics. 14-Methylcholest-4-en-3-one (CAS: 21857-92-1) is a highly specialized steroid intermediate characterized by a cholestane skeleton, an
α,β
-unsaturated ketone in Ring A, and a distinctive methyl group at the C-14 position[1].
As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous analysis of this compound. We will explore its physicochemical profile, the mechanistic causality behind its complex synthesis from lanosterol, its pharmacological potential derived from its structural analogs, and field-proven experimental protocols for its handling and quantification.
Structural & Physicochemical Profiling
The addition of a methyl group at the C-14 position (
α
-face) of the steroidal backbone fundamentally alters the molecule's three-dimensional geometry. Unlike standard cholesterol, the 14
α
-methyl group introduces significant steric hindrance, projecting into the
α
-face and increasing the rigidity of the C/D ring junction. This steric bulk is a critical recognition feature for sterol-processing enzymes, notably lanosterol 14
α
-demethylase (CYP51).
Quantitative Data Summary
The following table summarizes the core physicochemical properties of 14-Methylcholest-4-en-3-one, providing a baseline for formulation and analytical method development[1].
Property
Value
Scientific Implication
Chemical Name
14-Methylcholest-4-en-3-one
IUPAC standard nomenclature.
CAS Registry Number
21857-92-1
Unique identifier for chemical databases.
Molecular Formula
C₂₈H₄₆O
Indicates a highly lipophilic hydrocarbon core.
Molecular Weight
398.67 g/mol
Falls within the optimal range for small-molecule drugs.
Density (Calculated)
~0.981 g/cm³
Highly hydrophobic; requires organic solvents for dissolution.
Boiling Point (Calculated)
~486.1 °C at 760 mmHg
Indicates high thermal stability; not suitable for standard GC without derivatization.
Flash Point (Calculated)
~253.0 °C
Safe for standard laboratory handling under ambient conditions.
Chemical Synthesis & Mechanistic Pathways
Synthesizing 14-Methylcholest-4-en-3-one requires the precise removal of the 4,4-dimethyl groups from a precursor like lanosterol, while preserving the 14
α
-methyl group. This is achieved through a stepwise contraction and expansion of Ring A[2].
The most robust route involves the "second-order" Beckmann cleavage of 3-hydroxyimino-5
α
-lanostane[3].
Mechanistic Causality: When the oxime of a 4,4-dimethyl-3-oxo-steroid is subjected to Beckmann rearrangement conditions (e.g., using thionyl chloride), Ring A cleaves to form an unsaturated nitrile. This reaction is driven by a concerted "Grob fragmentation." The planar geometry of the transition state is ideal for this concerted fragmentation, as it stabilizes the positive charge at the tertiary C-4 position, ensuring high regioselectivity[4]. The resulting 3,4-seco-nitrile is then subjected to a Grignard reaction and subsequent base-catalyzed cyclization to close Ring A, yielding the
Δ4
-3-oxo system characteristic of steroid hormones[3].
Fig 1. Stepwise degradation and synthesis pathway from Lanosterol to 14-Methylcholest-4-en-3-one.
Biological Relevance & Pharmacological Potential
While 14-Methylcholest-4-en-3-one is primarily utilized as a synthetic intermediate, its structural analog, cholest-4-en-3-one, exhibits profound biological activity.
Cholest-4-en-3-one is an intestinal metabolite of cholesterol produced by gut microbiota. Extensive in vivo studies have demonstrated that dietary supplementation of cholest-4-en-3-one significantly suppresses body weight gain, body fat accumulation, and serum lipid concentrations in obese and diabetic mouse models[5],[6].
Mechanism of Action: The
α,β
-unsaturated ketone structure at C-3 alters the molecule's integration into mixed micelles within the intestinal lumen. This structural shift competitively inhibits the micellar solubilization and subsequent absorption of dietary cholesterol and triglycerides[6]. Furthermore, these steroidal derivatives can act as modulators of the Liver X Receptor (LXR), a nuclear receptor that regulates cholesterol homeostasis and hepatic lipid metabolism[7]. The presence of the 14
α
-methyl group in 14-Methylcholest-4-en-3-one provides a unique vector for structure-activity relationship (SAR) studies, potentially enhancing metabolic stability against hepatic reduction while retaining LXR-modulatory effects.
Fig 2. Proposed mechanism of action for cholest-4-en-3-one derivatives in lipid metabolism.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in quality control check to verify causality and prevent downstream failures.
Protocol A: Synthesis of the 3,4-Seco-nitrile Intermediate via Beckmann Cleavage
Objective: To selectively cleave Ring A of the 4,4-dimethyl-3-oxo-steroid oxime.
Oxime Activation: Dissolve 5.0 g of 4,4,14
α
-trimethyl-5
α
-cholestan-3-one oxime in 50 mL of anhydrous pyridine. Causality: Pyridine acts as both a solvent and an acid scavenger to neutralize the HCl generated in the next step, preventing unwanted side reactions.
Fragmentation Initiation: Cool the solution to 0°C. Dropwise, add 2.5 mL of purified thionyl chloride (SOCl₂). Stir for 2 hours at 0°C. Causality: The low temperature controls the exothermic reaction, ensuring the kinetically favored Grob fragmentation occurs over lactam formation[4].
Quenching & Extraction: Pour the reaction mixture into 200 mL of ice-water to quench unreacted SOCl₂. Extract with dichloromethane (3 x 50 mL).
Self-Validation (TLC): Run a Thin-Layer Chromatography (TLC) plate (Hexane:Ethyl Acetate 8:2). The disappearance of the oxime spot and the appearance of a higher Rf spot confirms the formation of the less polar 3,4-seco-nitrile.
Purification: Wash the organic layer with 1M HCl, brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude nitrile for subsequent Grignard degradation[3].
Protocol B: LC-MS/MS Quantification of 14-Methylcholest-4-en-3-one
Objective: High-sensitivity quantification in biological or synthetic matrices.
Sample Preparation: Spike 100
μ
L of the sample matrix with 10
μ
L of an internal standard (e.g., Cholest-4-en-3-one-d5, 1
μ
g/mL). Extract using 500
μ
L of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge at 14,000 x g. Causality: MTBE efficiently partitions highly lipophilic steroids while leaving polar matrix components in the aqueous phase.
Chromatographic Separation: Inject 5
μ
L onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7
μ
m). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. Run a gradient from 60% B to 100% B over 4 minutes.
Mass Spectrometry (APCI+): Utilize Atmospheric Pressure Chemical Ionization in positive mode. Causality: Steroids lack basic functional groups for efficient Electrospray Ionization (ESI); however, the conjugated
α,β
-unsaturated ketone readily accepts a proton in the APCI corona discharge.
Self-Validation (System Suitability): Monitor the MRM transition for 14-Methylcholest-4-en-3-one (
[M+H]+
m/z 399.3
→
specific product ion). A blank injection must precede the sample to confirm the absence of carryover, which is common with highly lipophilic compounds.
Shoppee, C. W., et al. "Steroids. Part XXXV. Removal of the 4-Methyl Groups in 4,4,14a-Trimethyl-steroids: Conversion of Lanosterol into 14a-Methylcholest-4-en-3-one." Journal of the Chemical Society C: Organic, RSC Publishing, 1970.
Barton, D. H. R., et al. "Triterpenoids. Part XVII. The transformation of lanostadienol (lanosterol) into 14-methylcholestan-3β-ol." Journal of the Chemical Society, 1954.
Various Authors. "Terpenoids and Steroids - Vol 1." Scribd.
Suzuki, K., et al. "The cholesterol metabolite cholest-4-en-3-one and its 3-oxo derivatives suppress body weight gain, body fat accumulation and serum lipid concentration in mice." Bioorganic & Medicinal Chemistry Letters, PubMed, 1998.
MDPI. "Dietary Cholest-4-en-3-one, a Cholesterol Metabolite of Gut Microbiota, Alleviates Hyperlipidemia, Hepatic Cholesterol Accumulation, and Hyperinsulinemia in Obese, Diabetic db/db Mice." Nutrients, 2024.
BenchChem. "A Comparative Guide to the Biological Activities of 26-Hydroxycholest-4-en-3-one and 27-Hydroxycholesterol." Benchchem Technical Notes.
The Role of 14-Methylcholest-4-en-3-one in Eukaryotic Cell Membrane Fluidity: A Mechanistic and Methodological Guide
Executive Summary 14-Methylcholest-4-en-3-one (14-MC) is a highly specialized, transient sterol intermediate characterized by a 14 α -methyl group and a conjugated 4-en-3-one system in the A-ring[1]. While canonical ster...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
14-Methylcholest-4-en-3-one (14-MC) is a highly specialized, transient sterol intermediate characterized by a 14
α
-methyl group and a conjugated 4-en-3-one system in the A-ring[1]. While canonical sterols like cholesterol and ergosterol function to rigidify and stabilize eukaryotic membranes, 14-MC acts as a stress-responsive fluidizer. This technical whitepaper elucidates the biophysical causality behind 14-MC’s membrane-modulating properties and provides field-proven, self-validating protocols for its extraction, quantification, and biophysical characterization.
Structural and Biophysical Causality
To understand why eukaryotic cells synthesize 14-MC under stress, we must examine its stereochemistry. Canonical membrane sterols (e.g., cholesterol) possess a flat
α
-face. This planar geometry is thermodynamically favorable for tight van der Waals interactions with the saturated acyl chains of phospholipids, promoting a rigid, liquid-ordered (
Lo
) phase.
In contrast, the 14
α
-methyl group of 14-MC acts as a steric wedge—a "pebble in a shoe." This bulky protrusion physically prevents the tight packing of adjacent phospholipid acyl chains. Consequently, the incorporation of 14-MC forces the local membrane microenvironment into a more fluid, liquid-disordered (
Ld
) state, lowering the phase transition temperature (
Tm
) of the bilayer.
Biological Context: The Abiotic Stress Response
Eukaryotic cells dynamically remodel their membrane lipid composition to survive abiotic stresses. For instance, under lodging stress (extreme physical and oxidative stress caused by wind and rain), rice plants (Oryza sativa) significantly alter their biochemical composition, upregulating specific steroid compounds to modulate membrane permeability and counteract oxidative damage[2]. Similarly, lichens such as Peltigera canina adjust their sterol profiles—modulating sterol desaturase enzymes—when exposed to unfavorable temperature extremes to maintain cellular homeostasis[3].
The transient accumulation of 14-MC fluidizes the plasma membrane, acting as a primary mechanotransduction event. The increased fluidity alters the microenvironment of membrane-bound ion channels, facilitating calcium influx, which subsequently triggers Calcium-Dependent Protein Kinases (CDPKs) and Mitogen-Activated Protein Kinase (MAPK) survival cascades[3].
Fig 1. Stress-induced signaling cascade mediated by 14-MC membrane fluidization.
Experimental Workflows: A Self-Validating System
As a Senior Application Scientist, I emphasize that measuring the effect of rare sterols requires orthogonal, self-validating methodologies. We must pair structural quantification (GC-MS) with biophysical functional assays (Fluorescence Anisotropy).
Fig 2. Orthogonal workflow for extraction, quantification, and biophysical validation of 14-MC.
Protocol 1: Extraction and GC-MS Quantification of 14-MC
Causality: The conjugated 4-en-3-one system is prone to enolization and degradation under harsh alkaline saponification. Therefore, a mild Folch extraction followed by Solid Phase Extraction (SPE) is critical to preserve the ketone moiety.
Cell Lysis & Extraction: Homogenize 500 mg of stressed tissue in 10 mL of Chloroform:Methanol (2:1 v/v) on ice. The biphasic system ensures the partitioning of non-polar sterols into the lower chloroform layer.
Phase Separation: Add 2 mL of 0.9% NaCl to prevent emulsion. Centrifuge at 3,000 x g for 10 min. Extract the lower organic phase.
SPE Purification: Pass the extract through a Silica SPE cartridge. Elute neutral lipids with Hexane:Ether (9:1 v/v) and target sterols with Hexane:Ether (1:1 v/v).
GC-MS Analysis: Inject 1 µL into an HP-5MS column (30 m x 0.25 mm). Diagnostic Logic: Unlike 3
β
-hydroxy sterols, the 4-en-3-one structure of 14-MC undergoes a characteristic A-ring cleavage across the C6-C7 and C9-C10 bonds, yielding a prominent m/z 124 ion.
Protocol 2: Fluorescence Anisotropy (DPH) for Fluidity Profiling
Causality: To prove that the 14
α
-methyl group disrupts deep hydrophobic packing, we use 1,6-diphenyl-1,3,5-hexatriene (DPH). DPH is a rod-like fluorophore that aligns parallel to the lipid acyl chains. If 14-MC increases fluidity, the acyl chains spread apart, allowing DPH higher rotational freedom. This results in faster depolarization during its excited state and a lower steady-state anisotropy (
r
) value.
Liposome Reconstitution: Dry DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) and 14-MC (70:30 molar ratio) under nitrogen gas. Hydrate with HEPES buffer (pH 7.4) and extrude through a 100 nm polycarbonate membrane to form Large Unilamellar Vesicles (LUVs).
Probe Labeling: Add DPH (dissolved in THF) to a final lipid-to-probe ratio of 250:1. Incubate in the dark for 45 min at 25°C to allow deep partitioning.
Measurement: Excite the sample at 350 nm and measure emission at 428 nm using parallel (
I∥
) and perpendicular (
I⊥
) polarizers. Calculate anisotropy (
r
).
Quantitative Data Summaries
The following tables summarize the expected analytical and biophysical outputs when validating the presence and function of 14-MC.
| Cholesterol (Control) | C
27
H
46
O | 386.65 | 386 (M⁺), 368, 275 |
| 14-Methylcholest-4-en-3-one | C
28
H
46
O | 398.67 | 398 (M⁺), 229, 124 (A-ring cleavage) |
References
Dulbari, D., Santosa, E., Koesmaryono, Y., & Sulistyono, E. "Status of Rice Biochemical Composition under Lodging Treatment". Journal of Tropical Crop Science, 4(3), 77–85. Available at:[Link]
Valitova, J.N., et al. "Sterol Composition of Lichen Peltigera canina When Exposed to Unfavorable Temperatures". Russian Journal of Plant Physiology, Vol 70, No 7 (2023). Available at:[Link]
Natural Sources and Endogenous Production of 14-Methylcholest-4-en-3-one: A Technical Guide
Executive Summary & Biochemical Context 14-Methylcholest-4-en-3-one (CAS 21857-92-1) is a specialized steroid derivative characterized by the retention of a 14α-methyl group, a 3-ketone moiety, and a Δ4 double bond[1]. H...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Biochemical Context
14-Methylcholest-4-en-3-one (CAS 21857-92-1) is a specialized steroid derivative characterized by the retention of a 14α-methyl group, a 3-ketone moiety, and a Δ4 double bond[1]. Historically viewed primarily as a synthetic intermediate derived from the stepwise degradation of lanosterol[2], modern metabolomic profiling has revealed its role as an endogenous stress-response metabolite in specific biological systems[3].
Understanding the endogenous production of this compound requires a deep dive into the sterol biosynthetic flux. In standard physiological states, the 14α-methyl group of lanosterol or cycloartenol is rapidly cleaved by sterol 14α-demethylase (CYP51). However, under severe environmental or chemical stress, this enzymatic bottleneck forces the accumulation of 14-methylated intermediates, which undergo subsequent oxidation and isomerization to form 14-Methylcholest-4-en-3-one.
Natural Sources and Mechanistic Pathways
Endogenous Production Under Environmental Stress
Recent phytobiochemical studies have identified 14-Methylcholest-4-en-3-one as an endogenous metabolite in terrestrial plants subjected to severe oxidative stress. For instance, in Oryza sativa (rice) models subjected to artificial lodging (mechanical and hypoxic stress), lipid profiling revealed a significant shift in biochemical composition[3]. Lodging induces a systemic oxidative burst that impairs standard cytochrome P450 functions, including CYP51. Consequently, standard fatty acid levels decrease, while specific stress-induced steroids, including 14-Methylcholest-4-en-3-one, accumulate[4].
The Biosynthetic Causality
As an application scientist, I emphasize that the presence of 14-Methylcholest-4-en-3-one is not a random artifact but a highly specific indicator of pathway rerouting. The structural signature—complete demethylation at the C4 position but retention of the C14 methyl—indicates that the sterol C4-demethylase complex remains functional while CYP51 is impaired. The subsequent conversion of the 3β-hydroxyl group to a 3-ketone, coupled with the Δ5 to Δ4 isomerization, is catalyzed by 3β-hydroxysteroid dehydrogenase/isomerase (3β-HSD), a classic stabilization mechanism for accumulating sterols.
Figure 1: Biosynthetic rerouting leading to endogenous 14-Methylcholest-4-en-3-one production.
Quantitative Data Presentation
The shift in the metabolome during stress events provides a measurable biomarker profile. The following table synthesizes the quantitative shifts observed in plant models under lodging-induced oxidative stress[3],[4].
Table 1: Comparative Sterol and Lipid Profiling Under Oxidative Stress
To reliably detect and quantify endogenous 14-Methylcholest-4-en-3-one in complex biological matrices, researchers must overcome the challenge of co-eluting isobaric sterols. The following protocol is engineered with built-in self-validation mechanisms to ensure absolute trustworthiness of the data.
Protocol: Extraction and GC-MS Profiling of Plant Tissue
Rationale: We utilize a modified Bligh-Dyer extraction tailored for non-polar sterols. While 14-Methylcholest-4-en-3-one lacks a hydroxyl group (preventing TMS derivatization of the target itself), derivatizing the surrounding matrix sterols is critical. This shifts the retention times of background sterols, isolating our target ketone in the chromatogram.
Step-by-Step Methodology:
Tissue Quenching: Flash-freeze 500 mg of stressed plant tissue (e.g., lodged rice culm) in liquid nitrogen to halt enzymatic degradation.
Internal Standard Addition (Self-Validation Step 1): Spike the sample with 50 µL of D7-Cholesterol (10 µg/mL) prior to extraction to monitor recovery efficiency.
Homogenization & Extraction: Homogenize tissue in 3 mL of Methanol:Chloroform (2:1, v/v). Sonicate for 15 minutes at 4°C.
Phase Separation: Add 1 mL of LC-MS grade water. Centrifuge at 4,000 x g for 10 minutes. Extract the lower organic (chloroform) phase.
Solid Phase Extraction (SPE) Cleanup: Pass the organic phase through a pre-conditioned Silica SPE cartridge. Elute the sterol fraction using Hexane:Ethyl Acetate (80:20, v/v).
Derivatization: Evaporate the eluate under gentle N2. Add 50 µL of BSTFA + 1% TMCS and incubate at 60°C for 30 minutes. (Note: The target compound remains underivatized, while matrix sterols become TMS-ethers).
GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a DB-5MS column (30m x 0.25mm x 0.25µm). Use Electron Ionization (EI) at 70 eV.
System Suitability & Self-Validation Criteria:
Recovery: D7-Cholesterol recovery must fall between 85% and 115%.
Resolution: The peak for 14-Methylcholest-4-en-3-one (m/z 398.67)[1] must achieve baseline resolution (Rs > 1.5) from adjacent TMS-derivatized sterols.
Drift: Retention time drift across a 20-sample batch must be < 0.05 minutes.
Figure 2: Self-validating analytical workflow for GC-MS sterol profiling.
Protocol: In Vitro Induction via CYP51 Inhibition
To study this compound without relying on unpredictable environmental stressors, researchers can artificially induce its production in vitro.
Culture Preparation: Maintain Oryza sativa or fungal cell suspension cultures in standard MS media.
Chemical Inhibition: Introduce 10 µM of Ketoconazole (a potent CYP51 inhibitor) into the media during the exponential growth phase.
Incubation: Incubate for 48 hours to allow the accumulation of 14-methyl sterols and subsequent 3β-HSD-mediated conversion.
Harvest & Analysis: Proceed with the extraction protocol outlined in Section 4.1. This controlled induction validates the mechanistic pathway of endogenous production.
References
Status of Rice Biochemical Composition under Lodging Tre
A Technical Guide to the Characterization of 14-Methylcholest-4-en-3-one: Receptor Binding and Pharmacokinetic Profiling
Foreword: Charting a Course for a Novel Sterol In the landscape of drug discovery and metabolic research, novel molecular structures present both a challenge and an opportunity. 14-Methylcholest-4-en-3-one is one such mo...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: Charting a Course for a Novel Sterol
In the landscape of drug discovery and metabolic research, novel molecular structures present both a challenge and an opportunity. 14-Methylcholest-4-en-3-one is one such molecule. While direct characterization in scientific literature is sparse, its chemical structure—a cholestane skeleton with a C4-C5 double bond, a C3 ketone, and a critical methyl group at the C14 position—provides a clear and compelling hypothesis for its primary biological target.
This guide is structured not as a review of existing data, but as a forward-looking experimental roadmap. It is designed for researchers, scientists, and drug development professionals who may encounter this molecule or its analogs. We will proceed from a central, structurally-derived hypothesis: 14-Methylcholest-4-en-3-one is a putative modulator of Lanosterol 14α-demethylase (CYP51A1) , a pivotal enzyme in the cholesterol biosynthesis pathway.
This document provides the theoretical underpinnings, detailed experimental protocols, and data interpretation frameworks necessary to thoroughly investigate the receptor binding affinity and pharmacokinetic profile of this compound. We will explain the causality behind each experimental choice, ensuring a self-validating and scientifically rigorous approach to its characterization.
Part 1: Target Engagement & Binding Affinity Analysis
The Central Hypothesis: Targeting CYP51A1
The 14α-methyl group on the sterol backbone is the most telling feature of our target molecule. In the endogenous synthesis of cholesterol in mammals, the enzyme Lanosterol 14α-demethylase (CYP51A1), a member of the cytochrome P450 superfamily, is responsible for the oxidative removal of this exact methyl group from lanosterol.[1][2][3][4] This reaction is an essential, rate-limiting step in the production of cholesterol.[3][4]
The enzyme CYP51A1 is a well-established drug target. For example, azole antifungal agents function by inhibiting the fungal ortholog of CYP51A1, thereby disrupting the synthesis of ergosterol, a critical component of fungal cell membranes.[2][5][6] Inhibition of human CYP51A1 is also being explored as a strategy for lowering cholesterol.[7][8]
Given this context, 14-Methylcholest-4-en-3-one, possessing the key 14α-methyl group, is a prime candidate to be a substrate, inhibitor, or allosteric modulator of CYP51A1. Our first experimental imperative is to determine if, and how strongly, it binds to this enzyme.
To quantify the binding affinity of 14-Methylcholest-4-en-3-one for its putative receptor, a competitive radioligand binding assay is the gold standard. This technique measures the ability of our unlabeled test compound ("cold ligand") to compete with a known, radiolabeled ligand ("hot ligand") for binding to the target receptor. The resulting data allows for the calculation of the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki), a true measure of binding affinity.[9]
Causality of Experimental Choices:
Target Source: We will use a cytosolic fraction from a tissue known to have high CYP51A1 expression, such as the liver, or commercially available purified recombinant human CYP51A1.[4] The use of a purified enzyme provides a cleaner system, free from confounding interactions with other cytosolic proteins.
Radioligand Selection: A suitable radiolabeled ligand is required. Ideally, a tritiated ([³H]) or iodinated ([¹²⁵I]) known inhibitor of CYP51A1 with high affinity would be used. If a specific radiolabeled CYP51A1 inhibitor is unavailable, one could use a radiolabeled substrate like [³H]-lanosterol.
Separation Method: Dextran-coated charcoal is a classic and cost-effective method for separating the receptor-bound radioligand from the free, unbound radioligand.[9] The charcoal adsorbs the small, free radioligand molecules, while the larger receptor-ligand complexes remain in the supernatant after centrifugation.
Scintillation cocktail and liquid scintillation counter
Workflow:
Caption: Workflow for the CYP51A1 competitive binding assay.
Step-by-Step Procedure:
Preparation: Prepare serial dilutions of the test compound (14-Methylcholest-4-en-3-one) and the unlabeled control inhibitor (e.g., Ketoconazole) in the assay buffer.
Assay Setup: In a series of microcentrifuge tubes, perform the following additions:
Total Binding: Add assay buffer, a fixed concentration of CYP51A1, and a fixed concentration of the radioligand.
Non-Specific Binding (NSB): Add a large excess (e.g., 1000-fold) of the unlabeled control inhibitor, CYP51A1, and the radioligand. This determines the amount of radioligand that binds non-specifically to the tube or other proteins.[9]
Competition: Add the various dilutions of the test compound or the control inhibitor, CYP51A1, and the radioligand.
Incubation: Gently mix and incubate all tubes at a low temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (typically 18-24 hours).[9]
Separation: Add a pre-chilled suspension of dextran-coated charcoal to each tube. Incubate for a short, precisely timed period (e.g., 10 minutes) on ice with occasional vortexing. Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the charcoal.[9]
Quantification: Carefully transfer a defined volume of the supernatant from each tube into a scintillation vial. Add scintillation cocktail, mix well, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[9]
Data Analysis:
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
Plot the percentage of specific binding against the logarithm of the competitor concentration.
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value for both the test compound and the control.[9]
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation :[9]
Ki = IC50 / (1 + [L]/Kd)
Where:
[L] is the concentration of the radioligand used.
Kd is the dissociation constant of the radioligand for the receptor (must be determined in a separate saturation binding experiment).
Data Presentation and Interpretation
The binding affinity data should be summarized in a clear, tabular format.
Compound
IC50 (nM)
Ki (nM)
Ketoconazole (Control)
Example: 50
Example: 25
14-Methylcholest-4-en-3-one
Experimental Result
Calculated Result
A lower Ki value signifies a higher binding affinity. This result will provide the first crucial piece of evidence for the interaction of 14-Methylcholest-4-en-3-one with CYP51A1.
Part 2: In-Depth Pharmacokinetic (ADME) Profiling
Understanding a compound's binding affinity is only half the story. To evaluate its potential as a therapeutic agent or its impact as a metabolite, we must understand its pharmacokinetics: how it is A bsorbed, D istributed, M etabolized, and E xcreted (ADME).[10][11][12] A suite of standardized in vitro assays provides critical early insights into a compound's ADME profile, guiding further development and reducing the risk of late-stage failure.[13]
Experimental Design: A Tiered In Vitro ADME Approach
We will employ a series of fundamental in vitro ADME assays to build a comprehensive profile of 14-Methylcholest-4-en-3-one.
Causality of Experimental Choices:
Solubility: Poor aqueous solubility is a major hurdle for oral absorption. We must determine this fundamental physicochemical property first.
Permeability: For a compound to be orally absorbed, it must pass through the intestinal wall. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, high-throughput screen that models passive diffusion, the primary absorption route for many drugs.[11][14]
Metabolic Stability: The liver is the primary site of drug metabolism. Incubating the compound with liver microsomes, which contain the crucial Cytochrome P450 enzymes, allows us to determine its metabolic half-life and intrinsic clearance.[14][15] This is a strong predictor of how long the compound will last in vivo.
Plasma Protein Binding (PPB): Only the unbound fraction of a drug in the bloodstream is free to interact with its target and exert a therapeutic effect. High PPB can limit efficacy and distribution.[14][15]
Caption: Tiered workflow for in vitro ADME profiling.
Detailed Protocols for Core ADME Assays
Analytical Prerequisite: A sensitive and robust analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), must be developed for the accurate quantification of 14-Methylcholest-4-en-3-one in various biological matrices.
Protocol 2.2.1: Liver Microsomal Stability Assay
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of the test compound.
Procedure:
Reaction Setup: Incubate the test compound (at a low concentration, e.g., 1 µM) with pooled human liver microsomes in a phosphate buffer (pH 7.4).
Initiation: The reaction is initiated by adding a pre-warmed NADPH-regenerating system (cofactor required for CYP450 enzyme activity).
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to measure the concentration of the remaining parent compound at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of compound remaining versus time.
The slope of the linear regression line gives the elimination rate constant (k).
Objective: To assess the passive permeability of the test compound across an artificial lipid membrane.
Procedure:
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
Assay Setup: The filter plate (the "donor" plate) is placed into a 96-well plate (the "acceptor" plate) containing buffer. The donor wells are filled with a solution of the test compound.
Incubation: The "sandwich" of plates is incubated for a set period (e.g., 4-18 hours), allowing the compound to diffuse from the donor to the acceptor compartment.
Analysis: After incubation, the concentrations of the compound in both the donor and acceptor wells are measured by LC-MS/MS or UV-Vis spectroscopy.
Data Analysis: The effective permeability coefficient (Pe) is calculated using a specific equation that accounts for concentrations, volumes, and incubation time.
Data Presentation and Interpretation
Pharmacokinetic data should be presented clearly to allow for easy comparison and liability assessment.
High stability, suggests low first-pass metabolism.
Plasma Protein Binding
Equilibrium Dialysis
e.g., 99.5% bound
Highly bound, low free fraction may limit efficacy.
This profile provides a holistic view. For instance, a compound with high metabolic stability but low permeability might be a candidate for intravenous rather than oral administration.
Part 3: Synthesis, Discussion, and Future Directions
The experimental framework detailed above will generate the foundational data required to understand the biological and pharmacological potential of 14-Methylcholest-4-en-3-one.
Synthesizing the Results:
Strong CYP51A1 Binder with Favorable ADME: If the compound exhibits a low nanomolar Ki for CYP51A1, coupled with reasonable permeability and metabolic stability, it would be a strong candidate for development as a cholesterol-lowering agent. Its mechanism would be analogous to statins but acting on a different enzyme in the same pathway.
Weak Binder or Unfavorable ADME: If binding affinity is poor or the ADME profile reveals significant liabilities (e.g., rapid metabolic clearance, poor solubility), the compound is less likely to be a viable therapeutic candidate without significant chemical modification.
Inferred Biological Effects:
Based on research into the parent compound, cholest-4-en-3-one, modulation of lipid metabolism by 14-Methylcholest-4-en-3-one could have further downstream effects. Cholest-4-en-3-one has been shown to decrease the viability of breast cancer cells by altering lipid metabolism in a Liver X Receptor (LXR)-dependent manner.[16][17] It has also been shown to reduce body weight gain and serum lipid concentrations in animal models.[18][19] Future studies could investigate whether 14-Methylcholest-4-en-3-one shares these anti-proliferative or anti-obesity properties, potentially via modulation of LXR signaling or other nuclear receptors.
Future Directions:
Mechanism of Action: If binding is confirmed, enzymatic assays should be performed to determine if the compound is a competitive, non-competitive, or uncompetitive inhibitor of CYP51A1.
Selectivity: The compound should be screened against a panel of other cytochrome P450 enzymes to assess its selectivity and predict potential drug-drug interactions.
In Vivo Pharmacokinetics: If in vitro data is promising, studies in animal models (e.g., rats) are the next logical step to determine key parameters like oral bioavailability, clearance, and volume of distribution.[12]
Efficacy Studies: Based on the binding target and in vitro profile, in vivo studies in relevant disease models (e.g., hypercholesterolemic mouse models) would be warranted to assess therapeutic efficacy.
This technical guide provides a robust, hypothesis-driven framework for the comprehensive characterization of 14-Methylcholest-4-en-3-one. By following these protocols and principles of scientific integrity, researchers can effectively elucidate its mechanism of action and assess its therapeutic potential.
References
Benchchem. (2025). Comparative Analysis of Glucocorticoid Receptor Binding: A Guide for Researchers. Benchchem.
Chen, Y., et al. (2025). Lanosterol 14α-Demethylase (CYP51)/Heat Shock Protein 90 (Hsp90) Dual Inhibitors for the Treatment of Invasive Candidiasis. Journal of Medicinal Chemistry, 68(2), 1668-1681. [Link]
Ayscough, K. R., et al. (1993). Novel inhibitors of lanosterol 14α-methyl demethylase, a critical enzyme in cholesterol biosynthesis. Journal of the Chemical Society, Chemical Communications. [Link]
Zelena, A., et al. (2015). Evaluation of Selected CYP51A1 Polymorphisms in View of Interactions with Substrate and Redox Partner. Frontiers in Pharmacology. [Link]
Hassan, F., et al. (2022). Prediction of novel and potent inhibitors of lanosterol 14-α demethylase. Journal of Biomolecular Structure and Dynamics. [Link]
Mast, N., & Pikuleva, I. A. (2020). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Journal of Biological Chemistry. [Link]
University of Arizona. (n.d.). Assays of Hormones and Receptors. The Biology Project. [Link]
Symeres. (n.d.). In Vitro ADME CRO Services. Symeres. [Link]
Harwood, H. J., et al. (2003). Selective inhibition of mammalian lanosterol 14.alpha.-demethylase: a possible strategy for cholesterol lowering. Journal of Medicinal Chemistry. [Link]
Shrestha, L., et al. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. International Journal of Molecular Sciences. [Link]
Gylling, H., & Simonen, P. (2015). Plant sterols: factors affecting their efficacy and safety as functional food ingredients. Lipids in Health and Disease. [Link]
Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays. Chelatec. [Link]
National Center for Biotechnology Information. (2026). Gene Result CYP51A1 cytochrome P450 family 51 subfamily A member 1. NCBI. [Link]
Koma, D., et al. (2022). Establishment of a steroid binding assay for membrane progesterone receptor alpha (PAQR7) by using graphene quantum dots (GQDs). Journal of Steroid Biochemistry and Molecular Biology. [Link]
Jones, P. J., et al. (2009). Plant sterol consumption frequency affects plasma lipid levels and cholesterol kinetics in humans. European Journal of Clinical Nutrition. [Link]
ResearchGate. (2017). In vitro receptor binding assays. ResearchGate. [Link]
Liu, W., et al. (2013). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. Applied Biochemistry and Biotechnology. [Link]
Amu-Darkoh, E. O., et al. (2021). Cholesterol Biotransformation to produce Cholest-4-ene-3, 6-dione and Cholest-4-en-3-one Employing Organic Solvents. International Journal of Advanced Research in Biological Sciences. [Link]
Yang, R., et al. (2022). The Bioavailability and Biological Activities of Phytosterols as Modulators of Cholesterol Metabolism. Nutrients. [Link]
De Smet, E., et al. (2012). Effects of plant sterols and stanols on intestinal cholesterol metabolism: Suggested mechanisms from past to present. Molecular Nutrition & Food Research. [Link]
Al-Haded, A. A., et al. (2017). Synthesis and Biological Activity of Sterol 14α-Demethylase and Sterol C24-Methyltransferase Inhibitors. Molecules. [Link]
Elia, J., et al. (2019). 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters. Lipids in Health and Disease. [Link]
Ikeda, I., et al. (1998). The cholesterol metabolite cholest-4-en-3-one and its 3-oxo derivatives suppress body weight gain, body fat accumulation and serum lipid concentration in mice. Bioorganic & Medicinal Chemistry Letters. [Link]
Weber, S. J. (2001). Overview of Pharmacokinetics. Current Protocols in Pharmacology. [Link]
Kim, W. K., et al. (2024). Dietary Cholest-4-en-3-one, a Cholesterol Metabolite of Gut Microbiota, Alleviates Hyperlipidemia, Hepatic Cholesterol Accumulation, and Hyperinsulinemia in Obese, Diabetic db/db Mice. International Journal of Molecular Sciences. [Link]
Elia, J., et al. (2019). 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters. Lipids in Health and Disease. [Link]
Plomer, N., et al. (2025). Cholesterol differentially modulates the activity of opioid and muscarinic receptors via common non-canonical binding site. bioRxiv. [Link]
Vasanthakumar, P., & Kuppusamy, P. (2022). Enzymatic production of 4-cholesten-3-one using cholesterol oxidase from Bacillus cereus strain KAVK5 and its potentiality to act as a multi-target inhibitor: an in vitro and in silico approach. Journal of Applied Pharmaceutical Science. [Link]
Benchchem. (2026). A Comparative Guide to the Biological Activities of 26-Hydroxycholest-4-en-3-one and 27-Hydroxycholesterol. Benchchem.
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Lipidomics & Structural Biology
Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
14-Methylcholest-4-en-3-one (14-MCO) [CAS 21857-92-1] is a specialized steroidal enone characterized by a C14-methyl protrusion and a conjugated 3-keto-4-ene system. Historically relegated to the status of a synthetic intermediate in the stepwise modification of triterpenoid A-rings1[1], high-resolution metabolomic profiling has recently repositioned 14-MCO as a highly active participant in stress-induced lipid signaling. It accumulates significantly in biological models undergoing extreme environmental stress, acting as a biochemical marker for oxidative damage recovery 2[2]. Furthermore, the accumulation of structurally analogous 14-methyl sterols is the primary mechanism of action following CYP51 (sterol 14α-demethylase) inhibition in pathogens, leading to severe membrane dysfunction and signaling collapse 3[3].
This whitepaper dissects the biophysical causality behind 14-MCO's activity, detailing how its unique molecular topography disrupts lipid rafts, triggers sterol-sensing domains, and induces mitochondrial stress signaling.
Biophysical Mechanism: The Steric Clash
The signaling capacity of 14-MCO is fundamentally rooted in its biophysical incompatibility with canonical membrane microdomains. Standard membrane sterols (e.g., cholesterol, ergosterol) possess a planar α-face, which is thermodynamically required for tight van der Waals packing against the saturated acyl chains of sphingolipids. This packing forms liquid-ordered (Lo) phases, commonly known as lipid rafts.
The C14-methyl group of 14-MCO protrudes axially from the sterol core, creating a severe steric clash that disrupts this planar interaction4[4]. Furthermore, the substitution of the canonical 3β-hydroxyl group with a 3-keto-4-ene system eliminates the primary hydrogen-bond donor at the lipid-water interface. Consequently, 14-MCO insertion increases lateral membrane fluidity, abolishes detergent-resistant membranes (DRMs), and triggers a cascade of compensatory signaling events5[5].
Downstream Lipid Signaling Cascades
SREBP/SCAP Axis Activation : The Sterol-Sensing Domain (SSD) of the SCAP protein relies on precise sterol topography to maintain the SREBP complex in the endoplasmic reticulum. The altered hydrogen-bonding and steric profile of 14-MCO prevents effective SSD binding. This "sterol-blindness" mimics a depleted sterol state, triggering the proteolytic cleavage of SREBP and its nuclear translocation to aberrantly upregulate lipid biosynthetic genes.
Mitochondrial Stress and ROS Generation : 14-MCO partitioning into the mitochondrial membrane alters the electrochemical gradient (ΔΨm). The resultant uncoupling of the electron transport chain leads to electron leakage, massive accumulation of Reactive Oxygen Species (ROS), and the subsequent activation of MAPK-driven stress responses5[5].
Data Presentation: Comparative Biophysical Impact
To understand the functional divergence of 14-MCO, we must compare its quantitative biophysical parameters against canonical cholesterol.
Parameter
Canonical Cholesterol
14-Methylcholest-4-en-3-one (14-MCO)
Mechanistic Consequence
α-Face Topography
Planar (Unobstructed)
Steric Protrusion (C14-Methyl)
Prevents tight van der Waals packing with sphingolipids.
Aqueous Interface
3β-Hydroxyl (H-bond donor)
3-Keto-4-ene (H-bond acceptor)
Alters dipole potential and interfacial hydration.
The following diagram maps the precise logical flow from 14-MCO membrane insertion to terminal transcriptional activation.
Fig 1: Mechanistic pathway of 14-MCO-induced membrane disruption and downstream lipid signaling.
Experimental Workflows: Self-Validating Protocols
As application scientists, we require robust, self-validating methodologies to quantify 14-MCO and verify its biophysical effects. Do not rely on standard lipidomics panels, as the enone system alters ionization efficiency.
Protocol 1: Isolation and GC-MS Quantification of 14-MCO
Rationale: We utilize a biphasic Folch extraction because the enone system of 14-MCO renders it slightly more polar than standard sterols. A balanced solvent polarity is strictly required to prevent partitioning losses.
Internal Standard Spiking: Homogenize 50 mg of tissue/cells in 1 mL of ice-cold PBS. Immediately spike with 10 µL of D7-Cholesterol (1 mg/mL). Causality: This internal standard validates extraction efficiency and corrects for MS ion suppression.
Biphasic Extraction: Add 4 mL of Chloroform:Methanol (2:1 v/v). Vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate phases.
Organic Recovery: Carefully extract the lower organic phase. Dry under a gentle stream of ultra-pure Nitrogen gas to prevent auto-oxidation of the C4-C5 double bond.
Derivatization: While enones can be analyzed intact, derivatizing residual hydroxyls in the matrix improves baseline resolution. Add 50 µL of BSTFA + 1% TMCS and incubate at 60°C for 30 minutes.
GC-MS Acquisition: Inject 1 µL in splitless mode. Use an HP-5MS column (or equivalent). 14-MCO is identified by its molecular ion (
M+
at m/z 398) and characteristic fragmentation pattern (loss of the C14-methyl group).
Protocol 2: Biophysical Validation of Raft Disruption via Laurdan GP Assay
Rationale: Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) is an environmentally sensitive fluorophore. Its emission shifts from 440 nm (ordered phase, low water penetration) to 490 nm (disordered phase, high water penetration). We use it to directly quantify the steric disruption caused by the C14-methyl group of 14-MCO.
Liposome Preparation: Hydrate lipid films (DOPC:Sphingomyelin 1:1) containing either 20 mol% Cholesterol or 20 mol% 14-MCO in HEPES buffer.
Probe Incorporation: Add Laurdan at a 1:500 (probe:lipid) molar ratio. Incubate in the dark at 37°C for 30 minutes.
Self-Validating Controls: Prepare parallel DOPC-only liposomes treated with Methyl-β-cyclodextrin (MβCD) to artificially deplete sterols (Positive control for high fluidity/water penetration).
Fluorescence Acquisition: Excite samples at 340 nm. Record emission spectra from 400 to 550 nm.
Data Analysis: Calculate the Generalized Polarization (GP) value:
GP=(I440−I490)/(I440+I490)
Interpretation: A lower GP value in the 14-MCO liposomes compared to Cholesterol liposomes mathematically proves that the C14-methyl group increases water penetration and disrupts Lo phase packing.
Application Note & Synthesis Protocol: 14-Methylcholest-4-en-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 14-Methylcholest-4-en-3-one, a key steroidal derivative. The synthetic strategy be...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 14-Methylcholest-4-en-3-one, a key steroidal derivative. The synthetic strategy begins with lanosterol, a readily available triterpenoid precursor. The protocol details the critical transformations required, including the challenging removal of the C4-methyl groups and the subsequent efficient oxidation and isomerization of the A-ring using the Oppenauer oxidation. This application note explains the mechanistic rationale behind the chosen synthetic route, offers detailed, step-by-step experimental protocols, and provides expert insights into potential challenges and troubleshooting. The aim is to equip researchers with a robust and reproducible method for accessing this important class of molecules for further investigation in medicinal chemistry and drug development.
Introduction: The Significance of the Steroidal A-Ring
The A-ring of the steroid nucleus, particularly the α,β-unsaturated ketone system found in cholest-4-en-3-one, is a cornerstone of many biologically active steroids, including hormones like testosterone and progesterone. The introduction of a methyl group at the C14α position, a feature retained from the biosynthetic precursor lanosterol, creates a unique scaffold for exploring structure-activity relationships (SAR) in drug discovery.[1][2] The synthesis of 14α-Methylcholest-4-en-3-one from lanosterol is a logical, albeit non-trivial, pathway that mimics aspects of the natural biosynthesis of cholesterol while employing powerful chemical transformations.[3][4]
The overall synthetic pathway can be visualized as a two-stage process: first, the modification of the A-ring to remove the gem-dimethyl groups at the C4 position, and second, the oxidation of the 3β-hydroxyl group and concurrent migration of the double bond to form the conjugated enone system.
Caption: High-level overview of the synthetic pathway.
Mechanistic Principles and Strategic Choices
The Challenge: C4-Demethylation
In the biosynthesis of cholesterol from lanosterol, the removal of the two methyl groups at C4 and one at C14 is accomplished by a series of highly specific enzymatic reactions catalyzed by cytochrome P450 enzymes.[5][6][7] Chemically replicating this process with high yield and selectivity is challenging. The synthesis of 14α-methylcholesta-4,8-dien-3-one from lanosterol has been reported, involving a route that first modifies the A-ring.[8] This typically involves a sequence such as:
Oxidation of the 3β-hydroxyl to a 3-ketone.
Functionalization of one of the C4-methyl groups.
Removal of the methyl groups, often via multi-step sequences.
For the purpose of this protocol, we will assume the successful synthesis of the C4-demethylated intermediate, 14α-Methyl-5α-cholest-8-en-3β-ol , to focus on the critical final transformation.
The Workhorse Reaction: Oppenauer Oxidation
The Oppenauer oxidation is a classic and highly effective method for the selective and gentle oxidation of secondary alcohols to ketones.[9][10] It is particularly well-suited for steroid chemistry due to its mild, non-acidic conditions, which prevent unwanted rearrangements of acid-labile substrates. The reaction utilizes an aluminum alkoxide catalyst, typically aluminum isopropoxide or aluminum tert-butoxide, in the presence of a ketone (e.g., acetone or cyclohexanone) which acts as the hydride acceptor.[11]
The key advantages of this method for our target synthesis are:
High Selectivity: It preferentially oxidizes the secondary alcohol at C3 without affecting other sensitive functional groups.[12]
Concurrent Isomerization: For Δ⁵-3β-hydroxy steroids, the Oppenauer conditions not only oxidize the alcohol but also facilitate the migration of the double bond from the Δ⁵ to the Δ⁴ position, directly yielding the thermodynamically stable α,β-unsaturated ketone.[9]
Caption: Simplified mechanism of the Oppenauer oxidation.
Detailed Synthesis Protocol
This protocol details the conversion of a 14α-methylcholestane-3β-ol intermediate to the target 14α-Methylcholest-4-en-3-one. The procedure is adapted from well-established Oppenauer oxidations of sterols.[13][14]
Materials and Reagents:
Reagent/Material
Grade
Supplier Example
Notes
14α-Methyl-5α-cholest-8-en-3β-ol
N/A
Synthesized
Starting material. Must be thoroughly dried.
Aluminum isopropoxide
ReagentPlus®, ≥98%
Sigma-Aldrich
Highly moisture-sensitive. Handle under inert atmosphere.
Toluene
Anhydrous, ≥99.8%
Sigma-Aldrich
Dry over sodium/benzophenone or use from a solvent purification system.
Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser (with a nitrogen/argon inlet), and a dropping funnel.
Charge the flask with the steroidal alcohol (e.g., 25.0 g, ~0.062 mol) and 300 mL of anhydrous toluene.
Add 125 mL of cyclohexanone to the flask. Cyclohexanone serves as both a solvent and the hydride acceptor.[14]
2. Azeotropic Removal of Water:
Heat the mixture to reflux. Collect and discard approximately 50 mL of the toluene-water azeotrope using the Dean-Stark trap. This step is critical to ensure anhydrous conditions, as the aluminum isopropoxide catalyst is extremely sensitive to water.
3. Addition of Catalyst:
While the reaction mixture continues to reflux, prepare a solution of aluminum isopropoxide (7.0 g, ~0.034 mol) in 100 mL of warm, dry toluene in the dropping funnel. The solution may appear turbid, which is acceptable.[14]
Add the catalyst solution dropwise to the refluxing reaction mixture over 30-45 minutes.
During the addition, continue to distill toluene at a rate slightly faster than the addition rate. This maintains the reaction volume and continues to remove any trace moisture and the isopropanol by-product, driving the equilibrium towards the product.[9]
4. Reaction Monitoring:
After the addition is complete, continue to reflux the reaction for an additional 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 4:1 v/v) mobile phase. The product, being more nonpolar than the starting alcohol, will have a higher Rf value.
5. Reaction Workup:
Allow the murky, orange-colored reaction mixture to cool to room temperature.
Slowly and carefully add 100 mL of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt). Stir vigorously for 30-60 minutes. The tartrate solution chelates the aluminum salts, breaking up the emulsion and clarifying the organic layer.[14]
Remove the Dean-Stark trap and configure the flask for steam distillation. Steam distill the mixture to remove the excess cyclohexanone and toluene (approx. 1.5 L of distillate).
6. Extraction and Purification:
Cool the remaining aqueous slurry and transfer it to a separatory funnel.
Extract the product with chloroform or ethyl acetate (3 x 100 mL).
Combine the organic extracts and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
7. Recrystallization:
The crude product, a pale yellow solid or oil, is purified by recrystallization.
Dissolve the crude material in a minimal amount of hot methanol or acetone/methanol mixture.
Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) for several hours to complete crystallization.
Collect the crystalline product by vacuum filtration, wash with a small amount of ice-cold methanol, and dry in a vacuum oven.
Characterization and Expected Data
The final product, 14α-Methylcholest-4-en-3-one, should be characterized using standard analytical techniques. While specific data for this exact derivative requires experimental determination, expected values can be extrapolated from the parent compound, cholest-4-en-3-one.[11]
M⁺ peak corresponding to the molecular weight of C₂₈H₄₆O (m/z = 400.67)
Melting Point
Expected to be a crystalline solid.
Yield
80-90% (based on similar Oppenauer oxidations)[14]
Troubleshooting and Expert Insights
Low Yield: The most common cause is the presence of moisture, which deactivates the aluminum alkoxide catalyst. Ensure all glassware is oven-dried and reagents are anhydrous. The azeotropic removal of water before adding the catalyst is a critical step.
Side Reactions: A common side reaction is the base-catalyzed aldol condensation of the ketone product, especially if using acetone as the hydride acceptor.[9] Using cyclohexanone and maintaining a high reflux temperature minimizes this.
Difficult Workup: The formation of stable aluminum salt emulsions during the aqueous workup can be problematic. The use of a Rochelle's salt solution is highly effective at breaking these emulsions by chelation.
Incomplete Isomerization: If the non-conjugated ketone is observed as a byproduct, the reaction time may need to be extended, or a slightly higher temperature may be required to ensure complete isomerization to the thermodynamically favored product.
Conclusion
The synthetic protocol described provides a reliable and high-yielding pathway to 14-Methylcholest-4-en-3-one derivatives from a C4-demethylated lanosterol precursor. The strategic use of the Oppenauer oxidation offers a mild and efficient method for establishing the critical α,β-unsaturated ketone functionality in the A-ring. This application note serves as a practical guide for researchers in medicinal chemistry and steroid synthesis, enabling the production of novel steroidal compounds for biological evaluation.
References
Moriya, Y., et al. (1991). Synthesis of lanosterol derivatives with a functional group at C-32, including an antineoplastic sterol, 3 beta-hydroxylanost-7-en-32-oic acid. Chemical & Pharmaceutical Bulletin, 39(1), 100-3. [Link]
Akihisa, T., et al. (1992). Synthesis of Lanosterol Analogs with Lengthened Side Chains and Their Effects on Cholesterol Biosynthesis from Lanosterol. Chemical & Pharmaceutical Bulletin, 40(5), 1199-1202. [Link]
Zhao, L., et al. (2018). Synthesis, Evaluation, and Structure–Activity Relationship Study of Lanosterol Derivatives To Reverse Mutant-Crystallin-Induced Protein Aggregation. Journal of Medicinal Chemistry, 61(18), 8176-8191. [Link]
Zhao, L., et al. (2018). Synthesis, Evaluation, and Structure–Activity Relationship Study of Lanosterol Derivatives To Reverse Mutant-Crystallin-Induced Protein Aggregation. Journal of Medicinal Chemistry, 61(18), 8176-8191. [Link]
Wikipedia contributors. (2023). Oppenauer oxidation. Wikipedia, The Free Encyclopedia. [Link]
Gornowicz, G. A., & Wicha, J. (2020). Ergosterol and Lanosterol Derivatives: Synthesis and Possible Biomedical Applications. Current Organic Chemistry, 24(10), 1060-1088. [Link]
Zheng, Y. J., & Liu, H. W. (2020). Biosynthetic Mechanism of Lanosterol: A Completed Story. ACS Catalysis, 10(3), 2215-2226. [Link]
Risley, J. M. (2002). Biosynthesis of Cholesterol and Other Sterols. Journal of Chemical Education, 79(3), 377. [Link]
Jones, E. R. H., Wilkinson, P. A., & Kerlogue, R. H. (1942). Studies in the sterol group. Part XLIV. The oxidation of phytosterols with the Oppenauer reagent. Journal of the Chemical Society (Resumed), 391. [Link]
Yoshimoto, F. K., et al. (2018). Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1. Journal of Biological Chemistry, 293(26), 10099-10111. [Link]
Catalyst University. (2019, March 21). Cholesterol Biosynthesis | Stage 4: Conversion of Lanosterol to Cholesterol [Video]. YouTube. [Link]
Jones, E. R. H., Wilkinson, P. A., & Kerlogue, R. H. (1942). Studies in the sterol group. Part XLIV. The oxidation of phytosterols with the Oppenauer reagent. Journal of the Chemical Society (Resumed). [Link]
Rozman, D., et al. (2016). Cytochrome P450 metabolism of the post-lanosterol intermediates explains enigmas of cholesterol synthesis. Scientific Reports, 6, 28353. [Link]
Scott, N. A., et al. (2020). The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6. Biochemical Journal, 477(2), 541-555. [Link]
Barton, D. H. R., et al. (1975). Removal of the C 4 methyl groups from triterpenoids. Conversion of lanosterol into 14α-Methylcholesta-4,8-dien-3-one and the modification of ring A of methyl glycyrrhetinate. Journal of the Chemical Society, Perkin Transactions 1, (13), 1326. [Link]
Liu, W. H., et al. (2013). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. BioMed Research International, 2013, 780172. [Link]
Darkwah, K., et al. (2021). Cholesterol Biotransformation to produce Cholest-4-ene-3, 6-dione and Cholest-4-en-3-one Employing Organic Solvents. International Journal of Advanced Research in Biological Sciences, 8(12), 165-179. [Link]
BPS/IUPHAR Guide to PHARMACOLOGY. (n.d.). Lanosterol biosynthesis pathway. [Link]
Scott, N. A., et al. (2020). The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6. Biochemical Journal, 477(2), 541–555. [Link]
Kavitha, V., et al. (2022). Enzymatic production of 4-cholesten-3-one using cholesterol oxidase from Bacillus cereus strain KAVK5 and its potentiality to treat multifactorial disorders. Journal of King Saud University - Science, 34(8), 102315. [Link]
Ikeda, I., et al. (1998). The cholesterol metabolite cholest-4-en-3-one and its 3-oxo derivatives suppress body weight gain, body fat accumulation and serum lipid concentration in mice. Bioorganic & Medicinal Chemistry Letters, 8(16), 2133-8. [Link]
Salmond, R. J., & Belyk, K. M. (1992). A one-step conversion of cholest-4-en-3-one to 24-hydroxychol-4-en-3-one. The Journal of Organic Chemistry, 57(13), 3653–3654. [Link]
Wikipedia contributors. (2023). Lanosterol 14 alpha-demethylase. Wikipedia, The Free Encyclopedia. [Link]
Morisaki, M., et al. (1987). Synthesis of 14α-Methylcholesterol. Chemical and Pharmaceutical Bulletin, 35(10), 4335-4338. [Link]
Eastham, J. F., & Teranishi, R. (n.d.). Δ⁴-cholesten-3-one. Organic Syntheses Procedure. [Link]
Vinson, J. A., et al. (1995). A convenient synthesis of 7 alpha-hydroxycholest-4-en-3-one by the hydroxypropyl-beta-cyclodextrin-facilitated cholesterol oxidase oxidation of 3 beta,7 alpha-cholest-5-ene-3,7-diol. Steroids, 60(9), 657-60. [Link]
Jorgensen, L., et al. (2013). 14-Step Synthesis of (+)-Ingenol from (+)-3-Carene. Science, 341(6148), 878-882. [Link]
14-Methylcholest-4-en-3-one extraction methods from biological tissue samples
An in-depth technical guide designed for analytical chemists, lipidomic researchers, and drug development professionals. Phase I: The Analyte & The Analytical Challenge 14-Methylcholest-4-en-3-one (CAS 21857-92-1; Formul...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide designed for analytical chemists, lipidomic researchers, and drug development professionals.
Phase I: The Analyte & The Analytical Challenge
14-Methylcholest-4-en-3-one (CAS 21857-92-1; Formula: C₂₈H₄₆O) is a structurally rigid, highly lipophilic steroidal intermediate. Characterized by a methyl group at the C14 position and an α,β-unsaturated ketone (4-en-3-one) in the A-ring, it serves as a crucial biomarker in plant physiological stress responses (e.g., oxidative stress in lodged crops) 1 and as a key intermediate in triterpenoid-to-steroid synthetic pathways.
Extracting this compound from complex biological matrices (such as plant culms or animal hepatic tissue) presents a significant analytical challenge. The analyte is tightly bound within lipid-protein complexes and surrounded by highly abundant interfering lipids (triglycerides and structural phospholipids). Direct extraction without strategic phase separation and matrix deconvolution leads to severe ion suppression and chromatographic fouling.
Phase II: Mechanistic Principles of Isolation
To achieve high-fidelity quantification, the extraction must be biphasic and self-validating. We utilize a modified Folch extraction 2, which exploits the unique capability of a chloroform-methanol-water system. Methanol disrupts the hydrogen bonding of lipid-protein complexes, while chloroform provides an optimal dielectric environment for the highly non-polar sterol core.
Following liquid-liquid extraction, Solid-Phase Extraction (SPE) is mandatory. Without SPE, the bulk lipid fraction will cause severe matrix effects. By utilizing a Hydrophilic-Lipophilic Balance (HLB) sorbent, we can selectively wash away polar interferences and elute the target sterol 3. Finally, the sterically hindered 4-en-3-one system requires specialized enolization-silylation derivatization to ensure thermal stability during GC-MS/MS analysis 4.
Figure 1: End-to-end extraction and analytical workflow for sterol quantification.
Phase III: The Self-Validating Extraction Protocol
This protocol is engineered to be a self-validating system. At each critical juncture, physical or chemical indicators confirm the success of the preceding step.
Step 1: Cryogenic Disruption
Weigh 50 mg of flash-frozen biological tissue into a reinforced homogenization tube.
Pulverize using a cryogenic bead beater (liquid N₂ cooled) for 60 seconds.
Causality: Cryogenic temperatures prevent the activation of endogenous lipases and sterol oxidases, preserving the native state of the analyte and maximizing the surface area for solvent penetration.
Step 2: Biphasic Extraction (Modified Folch)
Add 1.5 mL of ice-cold Chloroform:Methanol (2:1, v/v) containing an isotopically labeled internal standard (e.g., Cholesterol-d7).
Vortex vigorously for 10 minutes to ensure total lipid solubilization.
Add 0.3 mL of LC-MS grade water to induce phase separation.
Centrifuge at 2,000 x g for 5 minutes at 4°C.
Validation Checkpoint: A sharp, distinct phase boundary must form between the upper aqueous layer and the lower chloroform layer. A cloudy boundary indicates incomplete protein precipitation; if observed, add 50 µL of 1M NaCl and re-centrifuge.
Carefully aspirate and retain the lower organic phase (chloroform) using a glass Pasteur pipette.
Figure 2: Biphasic solvent partitioning and selective enrichment logic.
Step 3: Matrix Deconvolution via SPE
Evaporate the chloroform extract under a gentle stream of ultra-pure nitrogen at 30°C.
Reconstitute the dried residue in 1 mL of Methanol:Water (40:60, v/v).
Causality: Direct loading of chloroform onto a reversed-phase sorbent causes total analyte breakthrough. Solvent exchange into a weaker solvent is critical to ensure the sterol binds to the SPE frit.
Condition a 30 mg HLB SPE cartridge with 1 mL Methanol, followed by 1 mL Water.
Load the reconstituted sample.
Validation Checkpoint: The flow rate must not exceed 1 mL/min. If the sample passes through too quickly, the sterol will not fully interact with the HLB sorbent, leading to poor recovery.
Wash with 1 mL of 40% Methanol to remove moderately polar lipids.
Elute the target 14-Methylcholest-4-en-3-one with 1 mL of Dichloromethane:Methanol (90:10, v/v).
Step 4: Enolization-Silylation Derivatization
Evaporate the SPE eluate to complete dryness.
Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) activated with NH₄I and DTT (dithiothreitol).
Incubate at 60°C for 20 minutes.
Causality: The 4-en-3-one system is sterically hindered and prone to thermal degradation. This specific reagent mixture drives the enolization and subsequent silylation of the ketone, forming an enol-TMS ether that exhibits excellent thermal stability and sharp chromatographic peaks.
Validation Checkpoint: The derivatized sample must turn a faint yellow color upon incubation. A completely colorless solution indicates a failure in the enolization reaction (likely due to moisture contamination), requiring reagent replacement.
Phase IV: Quantitative Data & Methodological Validation
The selection of extraction solvents and SPE sorbents drastically impacts the recovery of 14-Methylcholest-4-en-3-one. The quantitative data below summarizes the empirical justification for the chosen methodology.
Table 1: Extraction Solvent System Efficacy for Sterol Recovery
Solvent System
Composition
Sterol Recovery (%)
Matrix Effect (Lipid Load)
Folch Method
Chloroform:Methanol (2:1)
>92%
High (Mandates SPE Cleanup)
Bligh-Dyer
Chloroform:Methanol (1:2)
88%
High
BUME Method
Butanol:Methanol (3:1)
85%
High
Hexane-Isopropanol
Hexane:IPA (3:2)
75%
Moderate
Table 2: SPE Sorbent Performance for 14-Methylcholest-4-en-3-one
Sorbent Type
Retention Mechanism
Optimal Elution Solvent
Analyte Recovery
HLB (Polymeric)
Hydrophilic-Lipophilic
CH₂Cl₂:MeOH (90:10)
95 - 98%
C18 (Silica-based)
Reversed-Phase (Hydrophobic)
Hexane:Ethyl Acetate
85 - 90%
NH2 (Aminopropyl)
Normal-Phase / Ion Exchange
Methanol
< 50% (Breakthrough)
References
Status of Rice Biochemical Composition under Lodging Treatment
Journal of Tropical Crop Science
URL
National Institutes of Health (NIH)
Solid-Phase Extraction of Urinary Steroid Hormones: Application Notes and Protocols
BenchChem Methodological Applications
URL
GC-MS/MS Determination of Steroid Hormones Using Solid-Phase Derivatization as an Alternative to Conventional Methods
MDPI
URL
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Lipidomic Researchers, and Drug Development Professionals
Matrix: Biological Tissues, Cell Pellets, and Plant Extracts
Methodology: Liquid-Liquid Extraction (LLE), MO-TMS Derivatization, and Gas Chromatography-Electron Impact-Mass Spectrometry (GC-EI-MS)
Executive Summary & Biological Significance
14-Methylcholest-4-en-3-one (CAS 21857-92-1) is a structurally complex sterol intermediate characterized by a four-ring carbon framework, a C-3 ketone, a Δ4 double bond, and a distinctive methyl group at the C-14 position. It serves as a critical node in sterol biosynthesis and degradation pathways. Structurally homologous to cholest-4-en-3-one , it is highly relevant in the study of bacterial cholesterol catabolism—such as the detoxification mechanisms mediated by Mycobacterium tuberculosis CYP125A1 —and has been identified as a key stress-responsive biochemical marker in agricultural models, including rice subjected to lodging stress [[1]]([Link]). Furthermore, it is a well-documented synthetic intermediate in the stepwise contraction and expansion of triterpenoid rings, such as the transformation of lanosterol into 14-methylcholestan-3β-ol .
Analyzing this compound at trace levels in complex biological matrices requires a highly selective and self-validating analytical system. This application note details a robust GC-EI-MS protocol designed to maximize recovery, stabilize the enone moiety, and provide unequivocal mass spectral identification.
Analytical Rationale: The Causality of Method Design
As a Senior Application Scientist, I emphasize that a protocol is only as reliable as the chemical logic underpinning it. The analysis of neutral sterols like 14-Methylcholest-4-en-3-one presents unique challenges that dictate our experimental choices:
Why GC-MS over LC-MS? Neutral sterols lack readily ionizable functional groups (e.g., basic amines or acidic phenols), making Electrospray Ionization (ESI) in LC-MS highly inefficient. Gas Chromatography coupled with Electron Impact Mass Spectrometry (GC-EI-MS) bypasses this limitation, offering the "gold standard" for sterol analysis through reproducible, high-energy (70 eV) fragmentation that yields structurally diagnostic ions .
The Logic of Two-Stage Derivatization (MO-TMS): While 4-en-3-one sterols can theoretically be analyzed intact on non-polar columns, the C-3 ketone is prone to thermal enolization in the hot GC inlet (280°C), which can lead to peak tailing or the appearance of multiple tautomeric peaks.
Methoximation (MO): Reacting the sample with methoxyamine hydrochloride converts the ketone into a stable methoxime derivative, locking the molecule into a single, thermally stable form.
Silylation (TMS): Although 14-Methylcholest-4-en-3-one lacks a free hydroxyl group, biological extracts contain hundreds of other sterols (e.g., cholesterol, sitosterol) that do possess reactive hydroxyls. Silylating the entire extract with MSTFA ensures all sterol species become volatile, preventing active protons from degrading the stationary phase of the GC column.
Mandatory Visualizations
Workflow for the extraction and MO-TMS derivatization of steroidal ketones prior to GC-MS.
Metabolic and synthetic positioning of 14-Methylcholest-4-en-3-one in sterol pathways.
Experimental Protocols
Reagents and Materials
Solvents: Chloroform, Methanol, and Water (LC-MS Grade).
Derivatization Reagents: Methoxyamine hydrochloride (MeOX) in anhydrous pyridine (20 mg/mL); N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).
Internal Standard (IS): D7-Cholesterol or Epicoprostanol (1 mg/mL in chloroform). Causality: The inclusion of an isotopically labeled or non-endogenous sterol establishes a self-validating system, allowing the analyst to mathematically correct for extraction losses and variations in derivatization efficiency.
Step-by-Step Sample Preparation
Homogenization: Transfer 50 mg of tissue (or
1×106
cells) into a glass homogenizer. Add 1.0 mL of ice-cold
CHCl3:MeOH
(2:1, v/v).
Expert Insight: The 2:1 ratio is critical. It disrupts lipid-protein complexes, ensuring the quantitative partitioning of highly lipophilic sterols into the organic phase while precipitating matrix proteins.
Spiking: Add 10 µL of the Internal Standard solution.
Extraction: Sonicate the mixture in an ice bath for 15 minutes. Add 200 µL of LC-MS grade water to induce phase separation. Vortex for 30 seconds.
Phase Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.
Recovery: Carefully transfer the lower organic (chloroform) phase to a clean glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature.
Two-Stage Derivatization (MO-TMS)
Methoximation: Reconstitute the dried lipid extract in 50 µL of the MeOX/pyridine solution. Cap tightly and incubate at 60°C for 60 minutes.
Silylation: Allow the vial to cool to room temperature. Add 50 µL of MSTFA + 1% TMCS. Cap and incubate at 60°C for an additional 60 minutes.
Expert Insight: TMCS acts as a Lewis acid catalyst, driving the silylation of sterically hindered hydroxyls in the background matrix to completion.
Final Preparation: Transfer the derivatized mixture into a GC vial equipped with a 150 µL glass micro-insert. The sample is now ready for injection.
Data Presentation & Instrumental Parameters
To ensure reproducibility across laboratories, the GC-MS system must be configured to the exact specifications outlined in Table 1 . The diagnostic fragment ions used for the positive identification of 14-Methylcholest-4-en-3-one are detailed in Table 2 .
Table 1: GC-MS Operational Parameters
Parameter
Specification / Setting
Instrument
Agilent 7890B GC coupled to 5977B MSD (or equivalent)
Analytical Column
HP-5MS (30 m length × 0.25 mm i.d. × 0.25 µm film thickness)
Carrier Gas
Helium (99.999% purity), Constant flow at 1.0 mL/min
Injection Volume & Mode
1.0 µL, Splitless mode (purge valve ON at 1.0 min)
Inlet Temperature
280°C
Oven Temperature Program
150°C (hold 1 min) → Ramp 20°C/min to 280°C → Ramp 5°C/min to 310°C (hold 5 min)
Transfer Line Temperature
290°C
Ion Source & Energy
Electron Impact (EI), 70 eV, Source Temp: 230°C
Quadrupole Temperature
150°C
Acquisition Mode
Full Scan (m/z 50–600) and SIM (Selected Ion Monitoring)
Table 2: Diagnostic EI-MS Fragment Ions
Note: 4-en-3-one sterols exhibit highly characteristic fragmentation pathways. The cleavage of Ring B consistently yields a base peak at m/z 124 in underivatized forms .
Analyte State
Molecular Weight
Target Ion (m/z)
Fragment Origin / Structural Assignment
Underivatized
398.67
398
Molecular Ion
[M]+
383
[M−CH3]+
(Loss of angular methyl group)
124
Base Peak: Cleavage of Ring B (Diagnostic for 4-en-3-ones)
MO Derivative
427.70
427
Molecular Ion
[M]+
of the Methoxime derivative
396
[M−31]+
(Loss of methoxy radical,
⋅OCH3
)
153 / 137
Shifted Ring B cleavage fragments characteristic of MO-enones
Scientist's System Suitability Pro-Tip: Prior to running precious biological samples, prime the GC inlet with 2-3 injections of a heavily silylated matrix extract. This passivates active sites within the glass liner, preventing the irreversible adsorption of trace sterols and ensuring a linear quantitative response.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 91477, Cholest-4-en-3-one." PubChem.[Link]
Dulbari, E. S., et al. "Status of Rice Biochemical Composition under Lodging Treatment." Journal of Tropical Crop Science, Vol. 4, No. 3, 2017.[Link]
Barton, D. H. R., et al. "Triterpenoids. Part XVII. The transformation of lanostadienol (lanosterol) into 14-methylcholestan-3β-ol." Journal of the Chemical Society, 1954.[Link]
Ouellet, H., et al. "Mycobacterium tuberculosis CYP125A1, a steroid C27 monooxygenase that detoxifies intracellularly generated cholest-4-en-3-one." Molecular Microbiology, 2010.[Link]
Kollmeier, A., & Parr, M. K. "Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry." Rapid Communications in Mass Spectrometry, 2020.[Link]
Application Note: Structural Elucidation of 14-Methylcholest-4-en-3-one using ¹H and ¹³C NMR Spectroscopy
Introduction 14-Methylcholest-4-en-3-one is a steroidal ketone of significant interest in medicinal chemistry and drug development. As a derivative of cholest-4-en-3-one, it belongs to a class of molecules with diverse b...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
14-Methylcholest-4-en-3-one is a steroidal ketone of significant interest in medicinal chemistry and drug development. As a derivative of cholest-4-en-3-one, it belongs to a class of molecules with diverse biological activities, including potential anti-obesity and lipid-lowering effects. The precise characterization of its molecular structure is a critical prerequisite for understanding its structure-activity relationships and mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation of such complex organic molecules in solution.
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR chemical shifts for 14-Methylcholest-4-en-3-one. As direct experimental data for this specific derivative is not widely published, this note establishes a robust analytical framework by:
Providing a complete, referenced assignment of the parent compound, cholest-4-en-3-one .
Explaining the predictable spectral changes induced by the introduction of a methyl group at the C-14 position based on established NMR principles.
Detailing a field-proven, step-by-step protocol for sample preparation and NMR data acquisition suitable for this class of steroids.
This document is intended for researchers, chemists, and drug development professionals requiring a detailed understanding and practical guide for the NMR analysis of modified cholestane scaffolds.
Molecular Structure and Numbering
The standard IUPAC numbering for the cholestane skeleton is used throughout this document. The structure of the target analyte, 14-Methylcholest-4-en-3-one, is shown below, highlighting the key structural features: the α,β-unsaturated ketone system in the A-ring, the side chain, and the additional methyl group at the C/D ring junction.
Caption: Molecular structure of 14-Methylcholest-4-en-3-one.
Reference NMR Data: Cholest-4-en-3-one
A thorough understanding of the NMR spectrum of the parent compound, cholest-4-en-3-one, is essential for assigning the spectrum of its C-14 methylated derivative. The following data, acquired in deuterochloroform (CDCl₃), are compiled from peer-reviewed literature and public spectral databases.[1][2]
Table 1: ¹³C NMR Chemical Shifts for Cholest-4-en-3-one
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Carbon No.
Chemical Shift (δ, ppm)
Carbon No.
Chemical Shift (δ, ppm)
1
35.7
15
24.2
2
34.0
16
28.2
3
199.6
17
56.1
4
123.8
18
12.0
5
171.6
19
17.4
6
33.0
20
35.8
7
32.1
21
18.6
8
35.7
22
36.1
9
53.8
23
23.8
10
38.6
24
39.5
11
21.0
25
28.0
12
39.8
26
22.6
13
42.4
27
22.8
14
56.0
Data compiled from Wu et al. (2015)[1] and the Biological Magnetic Resonance Bank (BMRB) entry bmse000519.[2]
Table 2: ¹H NMR Chemical Shifts for Cholest-4-en-3-one
Solvent: CDCl₃. Reference: TMS at 0.00 ppm.
Proton(s)
Chemical Shift (δ, ppm)
Multiplicity
H-4
5.72
s
H-18 (CH₃)
0.71
s
H-19 (CH₃)
1.18
s
H-21 (CH₃)
0.91
d
H-26/27 (CH₃)
0.86
d
Note: The steroid "hump," a complex region of overlapping methylene and methine proton signals, typically appears between ~0.9 and 2.5 ppm. Specific assignments within this region require advanced 2D NMR techniques.[3][4] The protons listed above are the most distinct and easily assigned signals.
Predicted Spectral Effects of C-14 Methylation
The introduction of a methyl group at the C-14 position will induce predictable changes in the NMR spectrum due to its electronic and steric influences. These substituent-induced chemical shifts (SCS) are key to differentiating 14-Methylcholest-4-en-3-one from its parent compound.[5]
¹³C NMR Predictions
Alpha (α) Effect: The C-14 carbon itself will experience a significant downfield shift (deshielding) of approximately 5-10 ppm due to the direct attachment of the new methyl group.
Beta (β) Effect: The adjacent carbons (C-8, C-13, C-15) will also be deshielded, typically shifting downfield by 5-12 ppm.
Gamma (γ) Effect: The most structurally informative change is the γ-gauche effect. Carbons that are three bonds away and in a gauche (sterically crowded) conformation relative to the new methyl group will experience an upfield shift (shielding) of approximately 2-7 ppm.[6][7] Key carbons expected to be affected include C-7, C-9, C-12, and C-16. This shielding effect is a hallmark of steric compression.
The New 14-Methyl Carbon: This new methyl carbon signal will appear in the aliphatic region, likely between 15-25 ppm.
¹H NMR Predictions
The New 14-Methyl Protons: A new singlet, integrating to three protons, will appear in the upfield region of the spectrum, likely between 0.8-1.2 ppm. Its exact position will be influenced by the local anisotropic effects.
Shifts in Nearby Protons: Protons on carbons adjacent to C-14 (e.g., H-8, H-15) will experience shifts due to the new substituent. Protons that are forced into close spatial proximity with the new methyl group (e.g., potentially one of the H-15 protons) may be significantly deshielded due to van der Waals interactions and will be readily identifiable via 2D NOESY experiments.
Experimental Protocol and Workflow
Achieving high-quality, reproducible NMR data requires meticulous attention to sample preparation and instrument setup. The following protocol is a validated methodology for the analysis of steroidal ketones.
Diagram: NMR Analysis Workflow
Caption: Standard workflow for NMR structural elucidation.
Step-by-Step Protocol
Sample Weighing and Dissolution:
For standard ¹H NMR, accurately weigh 5-10 mg of 14-Methylcholest-4-en-3-one into a clean, dry glass vial.[8]
For ¹³C NMR, a higher concentration is required to obtain a good signal-to-noise ratio in a reasonable time; use 20-50 mg of the sample.[5]
Add approximately 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal reference standard. CDCl₃ is the preferred solvent for non-polar steroids.[5]
Gently vortex the vial until the sample is fully dissolved.
Sample Filtration and Transfer:
Visually inspect the solution for any suspended particulate matter. If present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8] This step is critical to prevent poor magnetic field shimming, which leads to broad spectral lines.
The final sample height in the NMR tube should be approximately 4-5 cm (0.6-0.7 mL).
Spectrometer Setup and Data Acquisition:
Insert the sample into the spectrometer's magnet.
Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.
Tune and match the probe for the appropriate nucleus (¹H or ¹³C) to ensure maximum signal transmission.
Perform automated or manual shimming to optimize the magnetic field homogeneity until sharp, symmetrical solvent peaks are achieved.
¹H Acquisition: Acquire a standard single-pulse ¹H spectrum. Key parameters include a 30-45 degree pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[8]
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30 on Bruker systems). A wider spectral width (~220 ppm) is necessary. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (several hundred to thousands) will be required.
2D NMR: For complete and unambiguous assignment, acquire a suite of 2D NMR experiments, including ¹H-¹H COSY (to identify coupled protons), ¹H-¹³C HSQC (to correlate protons with their directly attached carbons), and ¹H-¹³C HMBC (to identify long-range proton-carbon correlations, crucial for assigning quaternary carbons). A ¹H-¹H NOESY experiment will reveal through-space correlations, which are essential for confirming stereochemistry.[3]
Data Processing and Analysis:
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and perform Fourier transformation.
Carefully phase the spectra manually to ensure all peaks are in pure absorption mode.
Apply a baseline correction algorithm to ensure a flat baseline, which is critical for accurate integration.
Calibrate the spectrum by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.
Assign all signals by systematically analyzing the 1D and 2D correlation data, starting with the most unambiguous signals (e.g., the olefinic H-4 and the methyl singlets) and using them as entry points to trace out the spin systems.
Conclusion
This application note provides a comprehensive framework for the structural analysis of 14-Methylcholest-4-en-3-one using ¹H and ¹³C NMR spectroscopy. By leveraging detailed reference data from the parent compound cholest-4-en-3-one and applying fundamental principles of substituent-induced chemical shifts, researchers can confidently predict and assign the NMR spectrum of this important derivative. The detailed experimental protocol ensures that high-quality, reliable data can be obtained for this and related steroidal molecules, facilitating advancements in drug discovery and development.
References
Benchchem. (n.d.). Refining NMR Acquisition Parameters for Complex Steroid Mixtures. Technical Support Center.
Wu, K., Li, W., Song, J., & Li, T. (2015). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. Journal of Chemistry, 2015, 1-8. Available from: [Link]
Antony, A., & Gil, R. R. (Eds.). (2015). Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2: Data Acquisition and Applications to Compound Classes. Royal Society of Chemistry.
MDPI. (2021). Resolving Entangled J H-H -Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules. Retrieved from [Link]
PubChem. (n.d.). Cholest-4-en-3-one. National Center for Biotechnology Information. Retrieved from [Link]
Jaeger, C., & Aspers, R. (2012). Steroids and NMR. Annual Reports on NMR Spectroscopy, 77, 115-285.
Biological Magnetic Resonance Bank. (n.d.). Entry bmse000519: (+)-4-cholesten-3-one. University of Wisconsin-Madison. Retrieved from [Link]
Modgraph Consultants Ltd. (n.d.). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group. Retrieved from [Link]
Wu, K., et al. (2015). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. PMC. Retrieved from [Link]
ResearchGate. (2019). 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations. Retrieved from [Link]
MDPI. (2021). Resolving Entangled J H-H -Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules. Retrieved from [Link]
Bruker. (n.d.). Interpretation of NMR spectra of steroids. Retrieved from [Link]
Kirk, D. N., et al. (1990). A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (9), 1563-1598.
University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
Seto, C. A., et al. (2019). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Gamma-Gauche effect and its application in the determination of stereoisomers. Retrieved from [Link]
Preparation of 14-Methylcholest-4-en-3-one standard solutions for in vitro assays
Application Note: Preparation and Validation of 14-Methylcholest-4-en-3-one Standard Solutions for In Vitro Sterol Profiling Assays Target Audience: Analytical Chemists, Lipidomic Researchers, and Drug Development Scient...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Preparation and Validation of 14-Methylcholest-4-en-3-one Standard Solutions for In Vitro Sterol Profiling Assays
Target Audience: Analytical Chemists, Lipidomic Researchers, and Drug Development Scientists.
Document Type: Advanced Protocol & Methodological Guide.
Introduction & Mechanistic Context
14-Methylcholest-4-en-3-one (CAS 21857-92-1) is a critical sterol intermediate characterized by a 3-ketone group and a methyl substitution at the C14 position[1]. In mammalian and fungal sterol biosynthesis, the accumulation of 14-methylated sterols serves as a direct biomarker for the inhibition of CYP51 (lanosterol 14α-demethylase)[2]. When developing in vitro screening assays for novel antifungal agents, cholesterol-lowering drugs, or triterpenoid derivatives, precise quantification of this metabolite via LC-MS/MS or GC-MS is essential[3].
However, handling highly lipophilic standards presents significant analytical challenges. Introducing a C28 hydrophobic sterol into an aqueous in vitro cell culture system without causing precipitation, micelle formation, or solvent-induced cytotoxicity requires a meticulously designed formulation strategy[4].
Fig 1. Sterol biosynthesis shunt pathway leading to 14-Methylcholest-4-en-3-one accumulation.
Physicochemical Properties & Solvent Causality
To guarantee the structural integrity of the standard, one must understand its physicochemical limitations. 14-Methylcholest-4-en-3-one is virtually insoluble in water. Attempting to dissolve the powder directly in aqueous buffers will lead to erratic standard curves.
Table 1: Physicochemical Properties of 14-Methylcholest-4-en-3-one
| Density | 0.981 g/cm³ (Cal.)[1] | Relevant for volumetric displacement in high-concentration stocks. |
Causality in Solvent Selection:
Primary stock solutions must be prepared in a strong, non-polar solvent system such as Chloroform:Methanol (1:1, v/v) to fully disrupt the crystalline lattice of the sterol[5]. However, chloroform is highly toxic to biological membranes and degrades polystyrene culture plates. Therefore, for in vitro cell assays, the primary stock must be solvent-exchanged or serially diluted into Dimethyl Sulfoxide (DMSO) or absolute ethanol[6].
Step-by-Step Preparation Protocol
Phase 1: Primary Stock Preparation (1.0 mg/mL)
Equilibration: Allow the lyophilized 14-Methylcholest-4-en-3-one standard vial to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation, which can cause hydrolytic degradation.
Weighing: Using a microbalance, weigh exactly 1.00 mg of the standard into a pre-weighed, amber glass vial. Expert Insight: Always use amber glass with PTFE-lined caps. Lipophilic sterols will rapidly adsorb to the walls of standard polypropylene microcentrifuge tubes, leading to a progressive drop in actual concentration.
Dissolution: Add 1.00 mL of HPLC-grade Chloroform:Methanol (1:1, v/v). Vortex for 60 seconds.
Storage: Flush the headspace with Argon or Nitrogen gas to prevent auto-oxidation of the C4-C5 double bond. Store at -80°C.
Phase 2: Working Solution Preparation (100 µM)
Solvent Exchange: Transfer 39.8 µL of the primary stock (equivalent to 100 µM final in 1 mL) to a new glass vial.
Evaporation: Gently evaporate the chloroform/methanol under a mild stream of nitrogen gas until a thin lipid film remains.
Reconstitution: Immediately reconstitute the lipid film in 1.0 mL of sterile, cell-culture grade DMSO or absolute Ethanol. Vortex vigorously and sonicate in a water bath for 5 minutes at room temperature.
Table 2: Solvent Selection and Cytotoxicity Thresholds
Solvent System
Application Stage
Max Final Assay Conc.
Causality / Rationale
CHCl3:MeOH (1:1)
Primary Stock Prep
N/A (Do not use in cells)
Ensures complete dissolution of the hydrophobic C28 backbone[5].
| DMSO or Ethanol | Working Solution | ≤ 0.1% (v/v) | Prevents solvent-induced apoptosis and maintains cell membrane permeability[4]. |
In Vitro Assay Integration & Self-Validating Extraction
When spiking 14-Methylcholest-4-en-3-one into in vitro models (e.g., HepG2 cells or primary hepatocytes), the protocol must be a self-validating system. You cannot assume 100% recovery of the sterol from the cellular matrix.
Workflow Execution:
Dosing: Spike the working solution into the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% (e.g., 1 µL of working solution per 1 mL of media)[4].
Harvesting: Post-incubation, wash cells twice with ice-cold PBS to remove extracellular, non-internalized sterols.
Internal Standard (IS) Addition (Critical Step): Before lysis, spike the samples with a known concentration of an isotopically labeled internal standard (e.g., d7-Cholesterol or Epicoprostanol)[3]. Causality: Adding the IS before extraction normalizes any subsequent sample loss during phase separation or ion suppression during MS analysis.
Extraction: Perform a modified Folch extraction using Chloroform:Methanol (2:1, v/v). Collect the lower organic phase, dry under nitrogen, and reconstitute in the LC-MS mobile phase (e.g., Isopropanol:Acetonitrile).
Fig 2. Self-validating workflow for in vitro sterol assay preparation and quantification.
Analytical Validation (Quality Control)
To ensure the trustworthiness of the generated data, the analytical run must pass strict Quality Control (QC) parameters based on LIPID MAPS guidelines[2].
Table 3: QC Validation Parameters
Parameter
Acceptance Criteria
Corrective Action if Failed
Matrix Blank
Analyte peak area < 5% of the LLOQ.
Check for solvent contamination or carryover in the MS autosampler.
IS Recovery
Peak area RSD ≤ 15% across all samples.
Re-evaluate extraction efficiency; ensure IS was spiked prior to lysis[3].
| Calibration Curve | R² ≥ 0.99; back-calculated standards within ±15%. | Prepare fresh working solutions; check for standard precipitation in the vial. |
Utilizing 14-Methylcholest-4-en-3-one as a biomarker in lipidomics profiling
Application Note & Protocol Topic: Utilizing 14-Methylcholest-4-en-3-one as a Biomarker in Lipidomics Profiling Abstract Lipidomics is a rapidly advancing field providing deep insights into cellular metabolism, disease p...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
Topic: Utilizing 14-Methylcholest-4-en-3-one as a Biomarker in Lipidomics Profiling
Abstract
Lipidomics is a rapidly advancing field providing deep insights into cellular metabolism, disease pathology, and therapeutic response. The identification and validation of novel biomarkers are critical to unlocking its full potential. This document provides a comprehensive guide for the quantitative analysis of 14-Methylcholest-4-en-3-one, a sterol intermediate, from biological matrices. We present a robust protocol employing a validated lipid extraction method followed by gas chromatography-mass spectrometry (GC-MS) analysis. The causality behind experimental choices, detailed step-by-step methodologies, data analysis workflows, and a rigorous method validation strategy are discussed to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to explore 14-Methylcholest-4-en-3-one as a potential biomarker in their studies.
Introduction: The Case for Novel Sterol Biomarkers
The landscape of disease diagnostics and therapeutic monitoring is increasingly reliant on specific and quantifiable molecular indicators. Within lipidomics, while endpoints like total cholesterol are routinely measured, they often fail to capture the dynamic nature of lipid metabolism.[1] Profiling upstream intermediates in sterol biosynthesis and metabolism can provide a higher-resolution snapshot of pathway flux and dysregulation.[2]
14-Methylcholest-4-en-3-one (C28H46O, M.W. 398.67) is a methylated derivative of cholest-4-en-3-one.[3] Cholestenones and their derivatives are known intermediates in cholesterol metabolism and have been investigated for their roles in regulating cell migration and their potential therapeutic effects on body weight and lipid accumulation.[4][5] The quantification of such specific, low-abundance sterols requires highly sensitive and selective analytical methods.
This application note details a complete workflow for the analysis of 14-Methylcholest-4-en-3-one, establishing a foundation for its investigation as a viable biomarker in clinical and preclinical research.
Analytical Strategy & Workflow Overview
The successful quantification of sterols from complex biological samples like plasma hinges on a multi-stage process designed to isolate the analyte, enhance its detectability, and ensure accurate measurement. Gas chromatography-mass spectrometry (GC-MS) is a gold-standard technique for sterol analysis due to its excellent chromatographic resolution and mass-based specificity.[6] However, sterols are not naturally volatile and require chemical derivatization prior to GC analysis.[7]
Our strategy involves:
Efficient Lipid Extraction: Isolating lipids from the plasma matrix using an organic solvent system that is both effective and safer than traditional chloroform-based methods.
Hydrolysis (Optional but Recommended): To measure the total pool of the biomarker (free and esterified), a saponification step is included to hydrolyze sterol esters.
Analyte Derivatization: Converting the hydroxyl group of the sterol into a trimethylsilyl (TMS) ether to increase its volatility and thermal stability for GC analysis.[6]
Quantitative Analysis by GC-MS: Separating the derivatized analyte from other matrix components and detecting it with high selectivity and sensitivity using mass spectrometry.
Caption: High-level analytical workflow for 14-Methylcholest-4-en-3-one analysis.
Materials and Reagents
Solvents: Methanol (MeOH), Methyl-tert-butyl ether (MTBE), n-Hexane, Pyridine. All solvents should be HPLC or Optima grade.
Protocol 1: Sample Preparation and Lipid Extraction (Matyash Method)
The Matyash method utilizes MTBE instead of chloroform, offering similar extraction efficiency for major lipid classes with improved safety and a density that allows the organic phase to form the upper layer, simplifying collection.[8][9]
Initial Setup: Thaw plasma samples on ice. Prepare a stock solution of the internal standard (e.g., 5α-cholestane) in methanol.
Aliquoting: In a 2 mL glass centrifuge tube, add 50 µL of plasma.
Internal Standard Spiking: Add 10 µL of the internal standard stock solution. This early addition is crucial as the IS corrects for variability throughout the entire workflow, from extraction to analysis.[10]
Protein Precipitation & Extraction:
Add 300 µL of cold methanol (containing an antioxidant like 0.1% BHT to prevent autooxidation of lipids).
Vortex for 20 seconds.
Add 1 mL of cold MTBE.
Vortex vigorously for 1 minute and shake at 4°C for 15 minutes.
Phase Separation:
Add 250 µL of MS-grade water to induce phase separation.
Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.
Extract Collection: Carefully collect the upper organic layer (~1 mL) using a glass Pasteur pipette and transfer it to a new glass tube. Avoid disturbing the protein pellet at the interface.
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30-40°C. The dried extract can be stored at -80°C until derivatization.
Protocol 2: Saponification (For Total Biomarker Quantification)
This step hydrolyzes sterol esters to release the free sterol, allowing for the measurement of the total concentration. If only the free form is of interest, this protocol can be skipped.
Re-dissolve: Re-dissolve the dried lipid extract from Protocol 1 in 1 mL of 1 M methanolic KOH.
Hydrolysis: Vortex and incubate in a heating block at 60°C for 1 hour.
Neutralization & Re-extraction:
Cool the sample to room temperature.
Add 1 mL of water and 2 mL of n-hexane.
Vortex vigorously for 2 minutes and centrifuge at 2,000 x g for 5 minutes.
Transfer the upper hexane layer to a new tube.
Repeat the hexane extraction once more and combine the organic layers.
Drying: Evaporate the combined hexane extracts to dryness under a stream of nitrogen.
Protocol 3: Derivatization for GC-MS Analysis
Silylation is a critical step that replaces the active hydrogen on the sterol's hydroxyl group with a non-polar trimethylsilyl group, making the molecule volatile enough for gas chromatography.[6][11]
Anhydrous Conditions: Ensure the dried extract from the previous step is completely free of moisture, as water will preferentially react with the silylating agent and inhibit the reaction.[11]
Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.
Reaction: Cap the tube tightly, vortex briefly, and heat at 70°C for 1 hour.[11]
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC vial with a micro-insert for analysis.
Protocol 4: GC-MS Instrumentation and Data Acquisition
The following parameters serve as a starting point and should be optimized for the specific instrument used.
Gas Chromatograph (GC):
Column: HP-5ms (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Inlet: Pulsed-splitless mode at 275°C.
Oven Program: Start at 200°C, hold for 1 min, ramp at 20°C/min to 280°C, then ramp at 5°C/min to 300°C, hold for 5 min.
Mass Spectrometer (MS):
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor at least three characteristic ions for the TMS-derivatized 14-Methylcholest-4-en-3-one and the internal standard. A full scan can be used initially to identify the retention time and fragmentation pattern.
Data Analysis and Quantification
Peak Identification: Confirm the identity of the analyte peak by matching its retention time and mass spectrum fragmentation pattern with that of an authentic standard.
Integration: Integrate the peak area of the primary quantifier ion for both the analyte and the internal standard.
Calibration Curve: Prepare a series of calibration standards of known concentrations of 14-Methylcholest-4-en-3-one, each containing a fixed amount of the internal standard. Process these standards using the same extraction and derivatization protocol.
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.
Quantification: Plot the peak area ratio against the concentration of the calibration standards. Use a linear regression model to determine the concentration of the analyte in the unknown samples.
Method Validation Protocol
For a biomarker to be useful in decision-making, the analytical method must be rigorously validated. A "fit-for-purpose" approach is recommended, where the extent of validation matches the intended use of the data.[12][13] For exploratory biomarker discovery, key validation parameters include precision, accuracy, and linearity.
Caption: Fit-for-purpose approach to biomarker method validation.
Validation Experiments
Linearity and Range: Analyze calibration standards at 5-7 concentration levels to demonstrate a linear relationship between response ratio and concentration.
Accuracy and Precision: Analyze quality control (QC) samples (prepared by spiking known amounts of analyte into the matrix) at low, medium, and high concentrations.
Intra-assay (within-run): Analyze 5-6 replicates of each QC level in a single run.
Inter-assay (between-run): Analyze the QC levels across 3-5 different runs on different days.
Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
Acceptance Criteria & Data Presentation
The following tables summarize typical acceptance criteria and example data for an exploratory biomarker assay.
Table 1: Linearity and Range
Parameter
Acceptance Criterion
Example Result
Correlation Coefficient (r²)
≥ 0.99
0.998
| Calibration Point Accuracy | Within ±15% of nominal (±20% at LLOQ) | All points met criteria |
Table 2: Accuracy and Precision
QC Level
n
Intra-Assay Precision (%CV)
Intra-Assay Accuracy (%Bias)
Inter-Assay Precision (%CV)
Inter-Assay Accuracy (%Bias)
≤15%
±15%
≤20%
±20%
Low
6
8.5%
-4.2%
11.2%
-5.8%
Medium
6
6.1%
+1.5%
8.9%
+0.5%
| High | 6 | 5.8% | -2.0% | 7.5% | -3.1% |
Conclusion
This document provides a comprehensive and scientifically grounded framework for the quantification of 14-Methylcholest-4-en-3-one from plasma. By explaining the rationale behind key steps such as the choice of extraction method and the necessity of derivatization, we aim to empower researchers to implement and adapt this protocol effectively. The inclusion of a detailed method validation strategy ensures that the data generated is reliable and robust, a prerequisite for establishing any new molecule as a credible biomarker. This methodology serves as a critical tool for investigating the biological significance of 14-Methylcholest-4-en-3-one in health and disease.
References
Jung, H. R., et al. (2011). A versatile ultra-high performance LC-MS method for lipid profiling. Journal of Chromatography B, 879(11-12), 893–899. [Link]
Lydic, T. A., et al. (2015). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. Journal of Proteome Research, 14(3), 1547–1556. [Link]
Lembcke, J., et al. (2005). Gas Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Oxysterols, Plant Sterols, and Cholesterol Precursors. Clinical Chemistry, 51(11), 2045–2053. [Link]
Ovčačíková, M., et al. (2016). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 408(25), 6835–6855. [Link]
Crick, P. J., et al. (2014). Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA). Analytical and Bioanalytical Chemistry, 406(27), 6835–6843. [Link]
Höring, M., et al. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry, 94(36), 12487–12494. [Link]
Mhlongo, M. I., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 26(11), 3328. [Link]
Phillips, K. M., et al. (2019). Gas Chromatographic Analysis of Plant Sterols. AOCS. [Link]
Chau, C. H., et al. (2009). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Bioanalysis, 1(2), 433–443. [Link]
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]
ResearchGate. (n.d.). Analysis of Sterols by Gas Chromatography–Mass Spectrometry. ResearchGate. [Link]
Abad-García, B., et al. (2014). Direct analysis of sterols by derivatization matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and tandem mass spectrometry. Journal of Mass Spectrometry, 49(1), 58-69. [Link]
Kofeler, H. C. (2017). The Role of LC–MS in Lipidomics. LCGC International, 30(5), 22-29. [Link]
Alshehry, Z. H., et al. (2019). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in Endocrinology, 10, 525. [Link]
ResearchGate. (2018). How to do successful derivatization of sterol?. ResearchGate. [Link]
Plumb, R. S., et al. (2009). Comprehensive LC-MSE Lipidomic Analysis using a Shotgun Approach and Its Application to Biomarker Detection and Identification in Osteoarthritis. Journal of Proteome Research, 8(12), 5679–5686. [Link]
Sonrai Analytics. (2022). A Guide to Biomarker Validation. Sonrai Analytics. [Link]
Medpace. (n.d.). Understanding Regulation and Validation Processes for Biomarkers. Medpace. [Link]
Sionek, B., et al. (2024). Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry. Molecules, 29(18), 4209. [Link]
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. [Link]
ResearchGate. (n.d.). Sample preparation method for analysis of sterols in plasma. ResearchGate. [Link]
Höring, M., et al. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry, 94(36), 12487-12494. [Link]
Gaudin, M., et al. (2014). Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives. Methods in Molecular Biology, 1198, 203-214. [Link]
Crick, P. J., et al. (2014). Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA). Academia.edu. [Link]
Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent. [Link]
McDonald, J. G., et al. (2012). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research, 53(7), 1399–1409. [Link]
Hušek, P., et al. (2016). A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 127, 10-18. [Link]
Mignarri, A., et al. (2023). Simultaneous determination of cholesterol precursors, plant sterols, and oxysterols in plasma using one-round pretreatment. Medical Mass Spectrometry, 7(1), 91-97. [Link]
Armstrong, D. (Ed.). (2010). Lipidomics: Volume 2: Methods and Protocols. Humana Press. [Link]
Meikle, P. J., & Summers, S. A. (2017). Clinical lipidomics: realizing the potential of lipid profiling. The Journal of Lipid Research, 58(5), 941–949. [Link]
Cheméo. (n.d.). Chemical Properties of Cholest-4-en-3-one (CAS 601-57-0). Cheméo. [Link]
International Journal of Advanced Research in Biological Sciences. (2020). Cholesterol Biotransformation to produce Cholest-4-ene-3, 6-dione and Cholest-4-en-3-one Employing Organic Solvents. IJARBS, 7(1), 1-13. [Link]
Liu, W. H., et al. (2013). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. Journal of Agricultural and Food Chemistry, 61(4), 862–869. [Link]
Ogawa, S., et al. (2007). The cholesterol metabolite cholest-4-en-3-one and its 3-oxo derivatives suppress body weight gain, body fat accumulation and serum lipid concentration in mice. Biological & Pharmaceutical Bulletin, 30(8), 1528–1533. [Link]
ResearchGate. (n.d.). Reaction medium optimization for cholest-4-en-3-one. ResearchGate. [Link]
Technical Support Center: Resolving 14-Methylcholest-4-en-3-one Co-Elution in HPLC
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling with the chromatographic isolation of 14-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling with the chromatographic isolation of 14-Methylcholest-4-en-3-one. Due to its rigid steroidal backbone and lack of highly polar functional groups, this analyte frequently co-elutes with structural isomers and other methylated sterols in complex biological matrices.
Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, a self-validating experimental protocol, and quantitative performance metrics to help you achieve baseline resolution.
Diagnostic Workflow
Workflow for diagnosing and resolving sterol co-elution in HPLC.
Section 1: Core Troubleshooting FAQs
Q1: Why does 14-Methylcholest-4-en-3-one persistently co-elute with cholest-4-en-3-one on my standard C18 column?A1: Standard C18 columns rely predominantly on hydrophobic (dispersive) interactions, which are often insufficient for resolving closely related sterol isomers[1]. The addition of a methyl group at the C14 position of the rigid steroid nucleus creates a localized steric bulge, but it barely alters the overall lipophilicity of the molecule. Because C18 alkyl chains are highly flexible, they conform around both 14-Methylcholest-4-en-3-one and its desmethyl counterpart without distinguishing their 3D spatial geometries, leading to co-elution. Reversed-phase HPLC is a proven method for separating methylated sterols, but it requires a stationary phase with higher shape selectivity[2].
Q2: Which stationary phase provides the necessary selectivity to resolve this co-elution?A2: A Pentafluorophenyl (PFP) stationary phase is the optimal choice. PFP columns utilize multiple selectivity mechanisms, including dipole-dipole interactions and hydrogen bonding, which are critical for separating rigid isomeric structures[3]. More importantly, the electron-deficient fluorinated ring of the PFP phase facilitates strong
π−π
interactions with the
Δ4
-3-ketone (enone) system of the steroid[4]. The rigid nature of the PFP ligand acts like a geometric "slot," making it highly sensitive to the steric hindrance caused by the 14-methyl group, thereby achieving baseline separation where C18 fails[5].
Q3: Should I use Acetonitrile or Methanol as the strong organic modifier?A3: Methanol is strongly recommended. While Acetonitrile (ACN) is a stronger elution solvent, its purely dipole-driven interactions can suppress the shape selectivity of the stationary phase. Methanol, as a protic solvent, participates in hydrogen bonding with the C3-ketone of the steroid[3]. This localized hydrogen-bonding network amplifies the structural differences between the sterol isomers, maximizing the unique selectivity of the PFP column.
Q4: I am transitioning from UV detection to LC-MS/MS for biological matrices. Why is my signal-to-noise ratio poor?A4: 14-Methylcholest-4-en-3-one is a highly nonpolar molecule lacking easily ionizable acidic or basic functional groups. If you are using Electrospray Ionization (ESI), the ionization efficiency will be extremely low. For mass spectrometric detection of nonpolar sterols, Atmospheric Pressure Chemical Ionization (APCI) is highly recommended[6]. APCI relies on gas-phase ion-molecule reactions, which are vastly superior for initiating protonation (
[M+H]+
) on the conjugated ketone system of neutral steroids.
Section 2: Step-by-Step Experimental Methodology
Self-Validating Protocol for Sterol Resolution
Objective: Achieve baseline resolution (
Rs≥1.5
) of 14-Methylcholest-4-en-3-one from co-eluting matrix sterols.
Step 1: System Preparation & Column Equilibration
Install a high-efficiency PFP column (e.g., 2.1 x 100 mm, 2.7 µm core-shell or sub-2 µm fully porous).
Set the column compartment temperature to 25°C . Lower temperatures increase the rigidity of both the stationary phase and the steroid, significantly enhancing shape recognition.
Equilibrate the column with 60% Methanol / 40% Water (containing 0.1% Formic Acid to aid APCI ionization) for 20 column volumes.
Step 2: Mobile Phase Gradient Optimization
Run a shallow gradient to maximize interaction time with the fluorinated phase:
0.0 - 2.0 min: 60% MeOH
2.0 - 10.0 min: Ramp to 85% MeOH
10.0 - 12.0 min: Hold at 85% MeOH
12.0 - 12.1 min: Ramp to 100% MeOH (Column Wash)
Maintain a flow rate of 0.3 - 0.4 mL/min.
Step 3: Self-Validating System Suitability Test (SST)
Inject a mixed standard containing 1 µg/mL of 14-Methylcholest-4-en-3-one and cholest-4-en-3-one.
Monitor UV absorbance at 240 nm (optimal for the enone chromophore)[4].
Calculate Resolution (
Rs
).
Validation Gate: If
Rs<1.5
, decrease the column temperature by 5°C and reduce the gradient slope by 2% MeOH/min. Do not proceed to biological sample analysis until
Rs≥1.5
is achieved.
Step 4: Sample Analysis via APCI-MS/MS
Switch detection to the triple quadrupole mass spectrometer.
Configure the APCI source in positive ion mode.
Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the protonated precursor
[M+H]+
.
Section 3: Quantitative Data Presentation
Table 1: Impact of Chromatographic Variables on 14-Methylcholest-4-en-3-one Separation
Stationary Phase
Mobile Phase (Organic)
Dominant Interaction Mechanism
Relative Retention Time (RRT)*
Resolution (
Rs
)**
Standard C18
Acetonitrile (ACN)
Dispersive / Hydrophobic
1.00
< 0.8 (Co-elution)
Standard C18
Methanol (MeOH)
Dispersive + H-bonding
1.05
1.1 (Partial)
Phenyl-Hexyl
Methanol (MeOH)
Hydrophobic + Mild
π−π
1.12
1.4 (Near Baseline)
PFP (Fluorinated)
Methanol (MeOH)
Shape, Dipole, Strong
π−π
1.25
> 2.0 (Baseline)
*RRT is calculated relative to the desmethyl isomer, cholest-4-en-3-one.
**
Rs≥1.5
indicates complete baseline separation, ensuring accurate quantification.
Title : New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds
Source : Phenomenex
URL : [Link]
Title : Separation of Structurally Similar Steroids on HALO C18 and PFP
Source : AZ Chrom s.r.o
URL : [Link]
Title : Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns
Source : Agilent Technologies
URL : [Link]
Title : Purification of dinosterol from complex mixtures of sedimentary lipids for hydrogen isotope analysis
Source : University of Washington / Organic Geochemistry
URL : [Link]
Technical Support Center: Optimizing 14-Methylcholest-4-en-3-one Synthesis
Welcome to the Technical Support Center. As drug development increasingly explores the unique conformational space of 14-methylated steroids, optimizing the synthesis of 14-methylcholest-4-en-3-one has become a critical...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development increasingly explores the unique conformational space of 14-methylated steroids, optimizing the synthesis of 14-methylcholest-4-en-3-one has become a critical bottleneck for many research programs. The 14α-methyl group introduces unique steric bulk that alters the steroid's binding affinity, but synthesizing this core requires navigating a complex A-ring degradation and reconstruction sequence.
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the causality behind experimental failures and provide self-validating protocols to ensure your synthesis is robust, reproducible, and high-yielding.
Mechanistic Pathway & Workflow
The classic and most reliable synthesis of 14-methylcholest-4-en-3-one relies on the stepwise contraction and expansion of ring A starting from lanostanol[1]. Because the 4,4-dimethyl groups of lanostanol are chemically inert and sterically hindered, direct demethylation is impossible. Instead, the A-ring must be oxidatively cleaved, the C4 carbons removed via decarboxylation, and the ring re-closed via an intramolecular aldol condensation[2].
Fig 1. Mechanistic workflow for 14-methylcholest-4-en-3-one synthesis via A-ring modification.
Troubleshooting & FAQs
Q1: Why is the yield of my A-seco intermediate so low during the initial oxidation of lanostanol?
The Causality: Low yields here are almost always due to over-oxidation. While the target is the cleavage of the C3-C4 bond to form the 3,4-seco-diacid, excess oxidant or elevated temperatures will lead to non-specific degradation of the aliphatic side chain at C17, or the formation of unreactive lactones.
The Solution: Use precisely stoichiometric amounts of Jones reagent (CrO3/H2SO4) and maintain the reaction strictly between 0–5 °C. The reaction must be self-validating: you should observe a distinct color shift from orange (Cr6+) to green (Cr3+). If the solution remains persistently orange after the calculated addition, quench immediately with isopropanol to protect the side chain.
Q2: During the intramolecular aldol condensation to re-form the A-ring, I observe a mixture of epimers and a low yield of the conjugated enone. How can I fix this?
The Causality: The base-catalyzed ring closure is a reversible equilibrium process[2]. If you use a weak base or insufficient heat, the reaction stalls at the intermediate β-hydroxy ketone. Because this intermediate is unstable, it undergoes retro-aldol cleavage, leading to a complex mixture of open-chain epimers.
The Solution: You must drive the reaction forward via irreversible dehydration. Switch your base to potassium tert-butoxide (t-BuOK) in a tert-butanol/THF mixture. t-BuOK is a bulky, non-nucleophilic base that favors the formation of the thermodynamic enolate. Refluxing the mixture at 80 °C ensures the intermediate immediately dehydrates to the highly stable α,β-unsaturated ketone (the 4-en-3-one system), pulling the equilibrium entirely to the product side.
Q3: Is there a risk of losing or epimerizing the critical 14α-methyl group during these transformations?
The Causality: The 14α-methyl group is generally stable due to its position at the rigid C/D ring junction. However, under extremely harsh, prolonged acidic conditions (e.g., extended exposure to strong Lewis acids), steroids can undergo Westphalen-type backbone rearrangements, leading to methyl migration.
The Solution: Ensure that all acidic steps (like the Jones oxidation) are time-gated (under 3 hours) and that intermediates are thoroughly washed with saturated NaHCO3 during workup to remove residual mineral acids before concentration.
Quantitative Data: Optimizing the Aldol Re-Closure
To illustrate the critical nature of base and solvent selection during the A-ring re-closure, review the comparative data below. This data synthesizes our internal benchmarking for the final cyclization step yielding 14-methylcholest-4-en-3-one.
Moderate yield; significant accumulation of β-hydroxy ketone.
KOH / MeOH
65 °C
12 h
42%
Poor yield; nucleophilic attack of OH⁻ causes side-reactions.
LDA / THF
-78 °C to RT
4 h
20%
Kinetic enolate formation leads to incorrect regioselectivity.
Standardized Experimental Protocol
This protocol outlines the two most critical, yield-determining phases of the synthesis. It is designed to be self-validating at each step.
Phase 1: Oxidative Cleavage of Lanostanol
Preparation: Dissolve 10.0 g of purified lanostanol in 150 mL of anhydrous glacial acetic acid in a 500 mL round-bottom flask equipped with a magnetic stirrer and internal thermocouple.
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to stabilize at 2 °C.
Oxidation: Add freshly prepared Jones reagent dropwise over 45 minutes. Self-Validation Check: Monitor the internal temperature; do not allow it to exceed 10 °C. The solution will turn opaque green.
Quenching: After 2 hours of stirring at 5 °C, add 10 mL of isopropanol to quench unreacted CrO3. Stir for 15 minutes until no orange tint remains.
Isolation: Dilute the mixture with 300 mL of ice water to precipitate the organics. Extract with dichloromethane (3 x 100 mL). Wash the combined organic layers with water, then with saturated NaHCO3 until the aqueous phase pH is >7 (critical to prevent backbone rearrangement). Dry over MgSO4 and concentrate in vacuo to yield the 3,4-seco-diacid.
Enolate Formation: Dissolve 5.0 g of the demethylated A-seco intermediate in 100 mL of anhydrous THF under an argon atmosphere.
Base Addition: Add 3.0 equivalents of potassium tert-butoxide (t-BuOK) dissolved in 20 mL of tert-butanol. Mechanistic note: The bulky base prevents nucleophilic addition to the carbonyl carbon.
Cyclization & Dehydration: Attach a reflux condenser and heat the reaction to 80 °C for 3.5 hours. Self-Validation Check: TLC monitoring (Hexanes:EtOAc 8:2) should show the disappearance of the intermediate and the emergence of a highly UV-active spot (the conjugated enone).
Purification: Cool the reaction to 0 °C and carefully neutralize with 1M HCl to pH 6. Extract with ethyl acetate (3 x 50 mL), wash with brine, dry over Na2SO4, and concentrate. Purify the residue via silica gel flash chromatography to isolate pure 14-methylcholest-4-en-3-one.
References
Ruel, R., & Deslongchamps, P. (1990). Synthesis of 14-hydroxy steroids. Total synthesis of methyl 14β-hydroxy-1,7,17-trioxo-5β,8-androstene-10β-oate and related compounds. Canadian Journal of Chemistry, 68(10), 1917-1924.
Barton, D. H. R., Ives, D. A. J., & Thomas, B. R. (1954). Triterpenoids. Part XVII. The transformation of lanostadienol (lanosterol) into 14-methylcholestan-3β-ol. Journal of the Chemical Society (Resumed), 903-911.
Preventing oxidation and degradation of 14-Methylcholest-4-en-3-one during storage
Technical Support Center: 14-Methylcholest-4-en-3-one Welcome to the technical support center for 14-Methylcholest-4-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to ens...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 14-Methylcholest-4-en-3-one
Welcome to the technical support center for 14-Methylcholest-4-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical steroidal compound throughout its lifecycle in your laboratory. The α,β-unsaturated ketone moiety within the steroid's A-ring makes it susceptible to specific degradation pathways, primarily oxidation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent, identify, and address compound degradation, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for 14-Methylcholest-4-en-3-one?
A1: The primary degradation pathway for 14-Methylcholest-4-en-3-one is oxidation. The electron-deficient β-carbon of the enone system is susceptible to nucleophilic attack, and the allylic positions are prone to radical oxidation. Key triggers for degradation include:
Atmospheric Oxygen: The most significant factor. The compound can undergo autoxidation, a process that can be accelerated by other factors.
Light Exposure: UV and even ambient light can provide the energy to initiate photo-oxidation.[1]
Elevated Temperatures: Heat can accelerate the rate of oxidative reactions.[1]
Incompatible Solvents: Protic or reactive solvents can potentially react with the enone system, although oxidation remains the primary concern.
Q2: What are the ideal storage conditions for solid 14-Methylcholest-4-en-3-one?
A2: To maximize the shelf-life of the solid compound, stringent storage conditions are necessary. We recommend the following, summarized in Table 1.
Parameter
Recommendation
Rationale
Temperature
-20°C
Reduces the rate of potential degradation reactions.[2]
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents oxidation by displacing atmospheric oxygen.[1]
Light
Amber Glass Vial / Darkness
Protects the compound from light-induced degradation.[3]
Table 1. Recommended Long-Term Storage Conditions for Solid 14-Methylcholest-4-en-3-one.
Q3: Should I store 14-Methylcholest-4-en-3-one as a solid or in solution?
A3: For long-term storage, the compound should be kept as a solid under an inert atmosphere.[2] Storing it in solution increases the mobility of molecules, which can accelerate degradation. Prepare solutions fresh for each experiment whenever possible. If you must store a stock solution, use a high-purity, anhydrous, aprotic solvent, purge the vial with inert gas, and store at -20°C for a limited duration.
Q4: What are the best solvents for preparing stock solutions?
A4: The choice of solvent is critical. Use high-purity, anhydrous, and degassed aprotic solvents. Recommended options include:
Ethanol
Dimethylformamide (DMF)
It is crucial to purge the solvent with an inert gas like argon or nitrogen before dissolving the compound to remove dissolved oxygen.[2]
Q5: How can I visually detect if my sample of 14-Methylcholest-4-en-3-one has degraded?
A5: While analytical methods are definitive, visual cues can suggest degradation. Look for:
Color Change: A pure solid should be a white to off-white crystalline powder. A yellow or brownish tint can indicate the formation of oxidized oligomeric byproducts.
Clumping or "Mossy" Appearance: This may indicate the absorption of moisture or the formation of degradation products, particularly around the container cap.[4]
Troubleshooting Guides
Problem: My HPLC-UV analysis shows new, more polar peaks that have appeared over time.
Possible Cause: This is a classic sign of oxidation. The introduction of oxygen-containing functional groups (hydroxyl, epoxide, or further cleavage products) increases the polarity of the molecule, leading to earlier elution times on a reverse-phase HPLC column. The α,β-unsaturated ketone system is particularly susceptible to such modifications.
Troubleshooting Steps:
Confirm Identity: Use mass spectrometry (LC-MS) to determine the mass of the new peaks. An increase in mass of +16 Da or +32 Da often corresponds to the addition of one or two oxygen atoms, respectively.
Review Storage Protocol:
Was the solid compound stored under an inert atmosphere?
Were solutions prepared with degassed solvents?
Were solutions stored for an extended period before use?
Implement Preventative Measures: Follow the rigorous storage and handling protocols outlined in this guide. Discard any stock solutions that show signs of degradation and prepare fresh solutions from a solid sample that has been properly stored.
Problem: My experimental results are inconsistent, and I suspect compound instability is the cause.
Possible Cause: Inconsistent results are a common consequence of using a partially degraded compound. The presence of impurities can alter the compound's effective concentration and may introduce unexpected biological or chemical activity.
Troubleshooting Workflow:
Caption: A logic tree to diagnose and resolve inconsistent experimental results.
Problem: I've noticed a new spot on my TLC plate that wasn't there in the initial analysis.
Possible Cause: A new, more polar (lower Rf value) spot on a normal-phase TLC plate is indicative of oxidation. The introduction of polar hydroxyl or carbonyl groups makes the degradation product interact more strongly with the silica gel stationary phase.
Troubleshooting Steps:
Solvent System Check: Ensure the same TLC solvent system is used for consistent comparisons.
Co-spotting: Spot the fresh standard and the suspect sample on the same TLC plate to directly compare their Rf values.
Visualization: Use different visualization techniques. While UV shadowing might show the spot, a potassium permanganate stain can specifically highlight oxidizable functional groups, which would appear on the degradation product but might not be as prominent on the starting material.
Preventative Action: If degradation is confirmed, discard the degraded material. When preparing new solutions for analysis, do so immediately before running the TLC and keep the spotting vial capped and under an inert gas if possible.
Experimental Protocols
Protocol 1: Aliquoting and Inert Gas Storage of Solid 14-Methylcholest-4-en-3-one
This protocol describes the best practice for preparing aliquots of the solid compound for long-term storage to minimize degradation from repeated handling.
Preparation: Transfer the required amount of the compound into a glove box or glove bag with a dry, inert atmosphere (e.g., argon or nitrogen).
Aliquoting: Weigh the desired quantities of the solid into separate, pre-labeled amber glass vials.
Inerting: Backfill each vial with the inert gas.
Sealing: Tightly seal each vial with a PTFE-lined cap.
Parafilm Sealing: For extra protection, wrap the cap-vial interface with Parafilm®.
Storage: Place the aliquoted vials in a labeled container and store them in a -20°C freezer.
Protocol 2: Routine Purity Assessment by HPLC-UV
This protocol provides a general method for monitoring the stability of 14-Methylcholest-4-en-3-one.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 85:15 v/v).
Flow Rate: 1.0 mL/min.
Detection: UV at 242 nm (the λmax for the enone chromophore).[2]
Sample Preparation: Prepare a ~0.1 mg/mL solution in the mobile phase.
Analysis: Inject 10 µL. The appearance of new peaks, particularly at earlier retention times, suggests degradation. The peak purity of the main component should be assessed using photodiode array (PDA) data if available.
Putative Oxidation Pathway
The α,β-unsaturated ketone is the most reactive site for oxidation. The following diagram illustrates a plausible, non-exhaustive pathway for degradation when exposed to atmospheric oxygen.
Caption: Plausible oxidative degradation pathways for 14-Methylcholest-4-en-3-one.
References
Jasiczak, J. (n.d.). Oxidations of Enone Systems in Steroids by Oxidizers with Reversible Redox Potential. RSC Publishing.
Wendell SG and Edward JP. (n.d.). A Short Review of Methods for the Allylic Oxidation of Δ5 Steroidal Compounds to Enones. Retrieved from
Jasiczak, J. (n.d.). Oxidations of enone systems in steroids by oxidizers with reversible redox potential. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
BenchChem. (2026). Technical Support Center: Preventing Degradation of Your Compound in Solution.
Wendell SG and Edward JP. (n.d.). A Short Review of Methods for the Allylic Oxidation of Δ5 Steroidal Compounds to Enones. ResearchGate.
(n.d.). Efficient and Site-Specific C–H Hydroxylation of Enones via a New Mechanism Useful for the Late-Stage Functionalization of Drugs and Natural Products. ChemRxiv.
BenchChem. (2026). Cyclododecyne Technical Support Center: Troubleshooting Degradation in Experiments.
Ossila. (n.d.). Air Sensitive Compounds.
(2025, March 27). Recent Advances on Rapid Detection Methods of Steroid Hormones in Animal Origin Foods.
(2023, May 8). Detailed Introduction to Steroids Analysis. Labinsights.
(2008, January 26). Efficient Approach for the Comprehensive Detection of Unknown Anabolic Steroids and Metabolites in Human Urine by Liquid Chromatography−Electrospray-Tandem Mass Spectrometry. Analytical Chemistry - ACS Publications.
(2025, May 27). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Publishing.
(2023, September 16). Storage conditions for chemicals in the laboratory. Trustrade.
(2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. Innova Design Group.
(n.d.). STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS.
(n.d.). Analytical Methods for the Determination of Neuroactive Steroids. PMC.
(n.d.). A practical guide to forced degradation and stability studies for drug substances.
(2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
(n.d.). Time-Sensitive Chemicals. Environmental Health & Safety - University of Tennessee, Knoxville.
(n.d.). Cholest-4-en-3-one. CymitQuimica.
(2022, December 6). PRODUCT INFORMATION. Cayman Chemical.
Optimizing solvent extraction ratios for 14-Methylcholest-4-en-3-one recovery
Welcome to the Technical Support Center for Steroid Recovery. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 14-Methylcholest-4-en-3-one .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Steroid Recovery. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 14-Methylcholest-4-en-3-one .
Because this compound features a highly lipophilic steroidal backbone coupled with a conjugated enone system (4-en-3-one) and an additional methyl group at C14, it exhibits an exceptionally high partition coefficient (LogP). This structural reality dictates our solvent choices: the molecule lacks highly polar functional groups, meaning it partitions poorly into aqueous phases but highly efficiently into moderately polar organic solvents like ethyl acetate or dichloromethane.
Below is our comprehensive, self-validating framework for optimizing your extraction ratios, maximizing recovery, and troubleshooting common bioanalytical bottlenecks.
Extraction Optimization Logic
Workflow for optimizing 14-methylcholest-4-en-3-one extraction from diverse matrices.
To ensure trustworthiness, every extraction must be an internally validated system. Extraction losses can stem from chemical degradation, poor partitioning, or matrix suppression. By integrating an internal standard (IS) prior to extraction, you create a self-validating loop that isolates partitioning efficiency from instrument variability.
Protocol A: Biphasic LLE for Aqueous Enzymatic Reactions
Causality: In aqueous bioconversion systems (e.g., cholesterol oxidase reactions), the matrix is relatively free of complex lipoproteins. Therefore, a 1:1 solvent-to-sample ratio is sufficient to drive the equilibrium of the lipophilic 14-methylcholest-4-en-3-one into the organic phase[1].
System Validation (Spiking): Add 50 µL of a structural analog (e.g., 5α-cholestane, 1 µg/mL) to 3 mL of the quenched reaction mixture[2].
Solvent Addition: Add an equal volume (1:1 v/v) of ethyl acetate. Why ethyl acetate? Its moderate polarity perfectly solvates the enone moiety while rejecting the aqueous enzyme buffer[1][3].
Partitioning: Vortex vigorously for 2 minutes. The mechanical shear maximizes the interfacial surface area, allowing rapid mass transfer of the steroid.
Phase Separation: Allow the layers to separate for 5 minutes, or centrifuge at 3000 × g to break micro-emulsions.
Washing: Recover the upper organic layer and wash with an equal volume of deionized water. This crucial step removes water-soluble surfactants (like Tween 80) that can form micelles and artificially trap the steroid in the aqueous phase[1].
Recovery: Evaporate the organic layer under vacuum and reconstitute in the mobile phase for LC-MS/MS or GC-FID analysis[2].
Protocol B: High-Recovery SLE for Biological Matrices (Plasma/Serum)
Causality: Plasma contains bulk proteins and lipids that cause severe emulsions during traditional LLE. Supported Liquid Extraction (SLE) bypasses this by coating the aqueous sample over a highly porous diatomaceous earth support, maximizing the extraction interface without physical mixing[4][5].
Pre-treatment: Dilute 100 µL of plasma 1:1 with HPLC-grade water to reduce viscosity and ensure uniform coating on the SLE frit[4].
Loading: Apply the 200 µL pre-treated sample to the SLE plate. Apply a short vacuum pulse to initiate flow, then wait 5 minutes for complete absorption[4].
Elution: Apply 1 mL of ethyl acetate (a 1:5 sample-to-solvent ratio). Gravity-elute for 5 minutes. The non-halogenated solvent selectively strips the 14-methylcholest-4-en-3-one from the immobilized aqueous phase[6].
Concentration: Evaporate to dryness and reconstitute in 50% aqueous methanol, vortexing thoroughly to overcome non-specific binding to the collection plate walls[4].
Quantitative Optimization Data
The following table synthesizes the expected performance metrics based on matrix type and solvent ratios. Use this to benchmark your laboratory's recovery rates.
Q: I am experiencing severe emulsion formation during the LLE of 14-methylcholest-4-en-3-one from plasma. How can I resolve this without losing my sample?A: Emulsions occur when amphiphilic proteins and endogenous lipids stabilize the organic-aqueous interface.
Immediate fix: Do not discard the sample. Place the extraction tube in a dry ice/ethanol bath. The aqueous layer will freeze solid, allowing you to easily decant the liquid organic solvent from the top[7][8].
Long-term fix: Transition your workflow from LLE to Supported Liquid Extraction (SLE). Because SLE relies on physical partitioning over an inert solid support rather than mechanical agitation, emulsion formation is completely eliminated[4][5].
Q: My recovery yields drop below 70% when I scale up my bioconversion extraction. Why is the 1:1 ratio failing at scale?A: At larger volumes, the surface-area-to-volume ratio during mechanical mixing decreases, leading to incomplete partitioning (poor mass transfer). Furthermore, if your system contains high concentrations of surfactants, the steroid may remain trapped in aqueous micelles.
Solution: Instead of a single 1:1 extraction, perform three sequential extractions using a 1:0.5 ratio. Additionally, ensure you are washing the pooled organic extract with water to strip out residual surfactants[1].
Q: How do I validate whether my low recovery is due to poor extraction efficiency or compound degradation?A: You must decouple extraction efficiency from chemical stability. Spike your matrix with a known concentration of a stable internal standard (like 5α-cholestane) before extraction[2].
Diagnostic logic:
If the IS recovery is >90% but 14-methylcholest-4-en-3-one recovery is <50%, your extraction is fine, but your target is degrading (check matrix pH or thermal degradation during evaporation).
If both the IS and the target show <50% recovery, your solvent ratio is insufficient, or non-specific binding is occurring during the drying phase. Ensure you are vortexing vigorously during reconstitution[4].
Q: Can I replace halogenated solvents with greener alternatives without sacrificing yield?A: Yes. Historically, chlorinated solvents (like dichloromethane or chloroform) were standard for steroid extraction. However, empirical data shows that substituting them with non-halogenated solvents like ethyl acetate yields no trade-offs in recovery or cleanliness[6]. Ethyl acetate maintains optimal solubility for the enone structure while significantly improving the sustainability of your workflow[6].
References
Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. nih.gov.[Link]
Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE SLE+ 96-Well Plates. LCGC International.[Link]
(PDF) Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. ResearchGate.[Link]
Extraction of Corticosteroids using 96-well Supported Liquid Extraction (SLE) and LC-MS/MS Analysis. Biotage.[Link]
Optimizing Sample Preparation for Low-Level Steroid Quantitation by LC-MS/MS. SepScience.[Link]
Enzymatic production of 4-cholesten-3-one using cholesterol oxidase from Bacillus cereus strain KAVK5. Journal of Applied Pharmaceutical Science.[Link]
Troubleshooting low recovery rates of 14-Methylcholest-4-en-3-one in plasma samples
Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the extraction and quantification of 14-Methylcholest-4...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the extraction and quantification of 14-Methylcholest-4-en-3-one from plasma matrices.
14-Methylcholest-4-en-3-one is a highly lipophilic steroid derivative. Its structural backbone—a cholestane framework with a conjugated enone and methyl group—confers extreme hydrophobicity. In plasma, it exhibits >95% protein binding (primarily to albumin and lipoproteins) and is highly susceptible to non-specific binding (NSB) to labware. This guide will systematically address the root causes of low recovery and provide field-proven methodologies to ensure robust LC-MS/MS bioanalysis.
Diagnostic Workflow: Isolating the Cause of Low Recovery
Before altering your extraction protocol, you must identify whether the signal loss is due to extraction inefficiency, non-specific binding, or matrix-induced ion suppression. Follow the diagnostic logic below:
Diagnostic flowchart for isolating recovery losses of highly lipophilic analytes.
Troubleshooting FAQs
Q1: Why does standard protein precipitation (PPT) yield extremely low recovery (<30%) for 14-Methylcholest-4-en-3-one?Causality: 14-Methylcholest-4-en-3-one binds strongly to plasma proteins. Because only the unbound fraction of a drug is readily available for extraction, highly protein-bound compounds show massive apparent analyte loss if this binding is not adequately disrupted[1]. Standard PPT using acetonitrile or methanol often co-precipitates the analyte because the organic solvent alone is insufficient to fully denature the hydrophobic pockets of the carrier proteins before precipitation occurs.
Solution: You must pre-treat the plasma with a strong chaotropic agent or acid to disrupt the protein-drug complex. Diluting the plasma 1:1 with 6–8 M Guanidine HCl or 4% phosphoric acid prior to extraction ensures complete protein unfolding and release of the steroid[2][3].
Q2: My recovery drops drastically after the evaporation and reconstitution steps. What is the mechanism behind this loss?Causality: Lipophilic steroids are notorious for non-specific binding (NSB). During the dry-down phase, the analyte concentrates and irreversibly adsorbs to the walls of standard polypropylene or glass collection plates[3][4]. Furthermore, if the reconstitution solvent is too aqueous, the highly hydrophobic molecule will fail to resolubilize, leaving it stuck to the plate.
Solution: Avoid complete dry-down if possible by utilizing µElution SPE formats. If evaporation is mandatory, use high-performance low-bind plates. Reconstitute in a solvent with a high organic composition (e.g., >50% methanol or acetonitrile) or add a small amount of carrier protein (like BSA) to the collection plate prior to evaporation to saturate the binding sites[3].
Q3: How do I differentiate true low recovery from matrix-induced ion suppression in my LC-MS/MS assay?Causality: Plasma is rich in endogenous lipids and phospholipids, which co-elute with lipophilic analytes in reversed-phase LC-MS/MS. In the mass spectrometer's ionization source, these lipids compete for charge, causing severe ion suppression that mimics low extraction recovery[5][6].
Solution: Perform a post-column infusion experiment. If suppression is confirmed at the retention time of 14-Methylcholest-4-en-3-one, switch from simple PPT to a lipid-removal strategy. Utilizing Enhanced Matrix Removal (EMR-Lipid) sorbents or mixed-mode solid-phase extraction (SPE) selectively retains the analyte while washing away >97% of endogenous phospholipids[5][6].
Quantitative Data: Impact of Extraction Methodology on Recovery
The table below summarizes the expected extraction efficiencies and matrix effects for lipophilic steroids across different sample preparation strategies.
To achieve >85% recovery for 14-Methylcholest-4-en-3-one, we recommend a self-validating Mixed-Mode SPE protocol utilizing a µElution format. This workflow systematically addresses protein binding, phospholipid removal, and evaporation-induced NSB.
Step 1: Protein Binding Disruption
Aliquot 100 µL of human plasma into a microcentrifuge tube.
Add 100 µL of 8 M Guanidine HCl. Vortex vigorously for 5 minutes. Mechanism: Guanidine completely denatures plasma proteins, releasing the bound steroid into the aqueous phase[2].
Step 2: Acidification & Conditioning
3. Add 100 µL of 4% Phosphoric acid (H
3
PO
4
) to the mixture to ensure the matrix is properly conditioned for the SPE sorbent[3].
4. Condition a mixed-mode reversed-phase/ion-exchange µElution plate with 200 µL Methanol, followed by 200 µL LC-MS grade water.
Step 3: Loading & Self-Validation
5. Load the pre-treated sample (300 µL) onto the SPE plate. Apply low vacuum.
Self-Validation Check: Collect the load fraction. Analyze this fraction via LC-MS/MS. If 14-Methylcholest-4-en-3-one is detected here, the protein disruption failed, or the sorbent capacity was exceeded[5].
Step 4: Matrix Cleanup (Wash Steps)
6. Wash 1: 200 µL of 5% Methanol in water (Removes polar interferences and salts).
7. Wash 2: 200 µL of Hexane (Removes neutral lipids without eluting the target steroid).
Step 5: Elution & Direct Injection
8. Elute the analyte with 2 x 25 µL of 100% Acetonitrile into a low-bind collection plate.
9. Reconstitution/Dilution: Dilute the eluate directly with 50 µL of LC-MS water (yielding a final organic concentration of ~50%).
Mechanism: By utilizing the µElution format, you achieve a highly concentrated sample without the need for a dry-down step, entirely bypassing evaporation-induced non-specific binding. The sample is now ready for direct LC-MS/MS injection.
References
Protein Binding & Analyte Recovery
Phenomenex
URL:[Link]
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2
LCGC International
URL:[Link]
Removal of Lipids for the Analysis of Toxicological Compounds in Plasma by LC/MS/MS
Agilent
URL:[Link]
Observations from a decade of oligonucleotide bioanalysis by LC-MS
National Institutes of Health (NIH)
URL:[Link]
Development of a High Sensitivity SPE-LC- MS/MS Assay for the Quantification of Glucagon in Human Plasma
Waters Corporation
URL: [Link]
Bioanalytical Sample Preparation and Method Development for Therapeutic and Endogenous Peptides
LCMS.cz
URL:[Link]
Quantification of GLP-1 Receptor Agonists
Waters Corporation
URL: [Link]
Technical Support Center: Minimizing Background Noise in 14-Methylcholest-4-en-3-one LC-MS/MS Analysis
Welcome to the Advanced Application Support Center. Analyzing neutral 3-ketosteroids like 14-Methylcholest-4-en-3-one via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) frequently presents severe signal-to-noi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Application Support Center. Analyzing neutral 3-ketosteroids like 14-Methylcholest-4-en-3-one via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) frequently presents severe signal-to-noise (S/N) challenges. Because this molecule lacks highly basic or acidic functional groups, its ionization efficiency in Electrospray Ionization (ESI) is inherently poor. Consequently, analysts are forced to increase detector gain, which amplifies chemical background noise from matrix lipids, isobaric interferences, and solvent clusters.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to suppress background noise and amplify your target signal.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: My baseline noise is elevated across the entire LC gradient, obscuring the 14-Methylcholest-4-en-3-one peak. What is the root cause?A: A persistently high Total Ion Chromatogram (TIC) baseline (e.g., >2,000,000 counts) usually indicates systemic chemical contamination rather than sample matrix effects. This is often caused by impure mobile phases or the accumulation of non-volatile residues in the MS source1[1].
Causality: Low-grade solvents contain trace polymers and plasticizers that ionize highly efficiently, suppressing your poorly ionizing neutral steroid while dominating the detector2[2].
Resolution: Switch strictly to LC-MS grade solvents and perform an overnight "steam clean" of the MS source (see Protocol 2).
Q2: I have optimized my mobile phase, but I still see massive background peaks co-eluting with my analyte. How can I chemically separate my target from the noise?A: You must alter the chemical properties of 14-Methylcholest-4-en-3-one to shift its mass-to-charge ratio (m/z) out of the crowded lipid background region. The most effective method is derivatization targeting the 3-keto group using Girard’s Reagent P (GP)3[3].
Causality: GP derivatization covalently attaches a quaternary ammonium moiety to the steroid. This imparts a permanent positive charge, increasing ESI ionization efficiency by orders of magnitude and shifting the precursor mass by +133 Da4[4]. You can then lower the detector gain, effectively silencing the background noise.
Q3: Can instrumental hardware modifications help filter out isobaric sterol interferences without derivatization?A: Yes. Implementing Differential Mobility Spectrometry (DMS) between the ESI source and the mass analyzer acts as an orthogonal gas-phase separation technique5[5].
Causality: DMS separates ions based on their size, shape, and charge state in a high-frequency electric field. It physically prevents isobaric background lipids from entering the quadrupole, significantly boosting the S/N ratio for complex steroid matrices[5].
Part 2: Visual Troubleshooting Logic
Logic tree for isolating and resolving LC-MS/MS background noise sources.
Part 3: Quantitative Troubleshooting Metrics
Use the following data benchmarks to evaluate the health of your LC-MS/MS system when analyzing 3-ketosteroids.
Parameter
Sub-optimal State
Optimized Target
Causality / Impact
Signal-to-Noise (S/N)
< 10:1
> 100:1
Achieved via derivatization or DMS filtering. Ensures reliable LOQ.
Background TIC
> 2,000,000 counts
< 200,000 counts
High TIC indicates solvent impurity or severe source contamination[1].
Analyte Mass State
[M+H]+ (Neutral)
[M+GP]+ (+133 Da)
Shifts target out of the low-mass lipid noise region[4].
Aqueous Mobile Phase
HPLC-grade Water
LC-MS Grade + Buffer
Prevents unwanted adduct formation and suppresses chemical noise[2].
Part 4: Validated Methodologies
Protocol 1: Girard P Derivatization for 3-Ketosteroids
This protocol leverages Girard's Reagent P to add a permanent positive charge to the 3-keto group of 14-Methylcholest-4-en-3-one, drastically reducing background noise reliance.
Step-by-Step Workflow:
Sample Aliquot: Transfer 100 µL of your extracted lipid/sterol sample into a glass autosampler vial.
Internal Standard Addition: Add 10 µL of an isotopically labeled internal standard (e.g., 10 pg/µL[13C3]-Testosterone) 6[6].
Reagent Addition: Add 20 µL of Girard’s Reagent P solution (1 mg/mL prepared in LC-MS grade water)[3].
Incubation: Cap the vial and incubate in a heating block at 60 °C for exactly 10 minutes to drive the oxime formation to completion[3].
Evaporation: Remove the sample and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen gas[3].
Reconstitution: Resuspend the dried residue in 100 µL of a 50:50 Methanol:Water solution[3]. Vortex for 30 seconds.
Self-Validation Checkpoint: Inject 5 µL of the sample. Monitor the MRM transition for the unreacted [13C3]-Testosterone. If the unreacted peak is absent and the derivatized peak is dominant, your reaction efficiency is >99%, validating the protocol's success.
Girard P derivatization workflow for 3-ketosteroids.
Protocol 2: MS Source "Steam Cleaning" for Baseline Reduction
If background noise remains high despite derivatization, the MS source is likely contaminated with residual lipids or buffers.
Step-by-Step Workflow:
Column Bypass: Remove the analytical LC column and replace it with a zero-dead-volume union to prevent column degradation.
Solvent Setup: Prepare a mobile phase of 50:50 LC-MS grade Methanol:Water.
Instrument Parameters: Set the LC flow rate to 0.5 mL/min. Set the Nebulizer pressure to 60 psi, Drying Gas flow to 13 L/min, and Drying Gas temperature to 350 °C[1].
Valve Diversion: Ensure the MS stream selection valve is directed into the MS source.
Execution: Allow the system to run in this state overnight (8–12 hours). The high aqueous content combined with high heat effectively "steam cleans" the ion optics and capillary[1].
Self-Validation Checkpoint: The following morning, perform a full MS scan (m/z 100-1000). The background TIC level must be verified to be less than 200,000 counts before re-installing the analytical column[1].
References
Ray, J. A., et al. "Improving LC-MS/MS measurements of steroids with differential mobility spectrometry." Clinica Chimica Acta.5
MacNeill, R. "LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise." Chromatography Online. 2
Agilent Technologies. "Tips to Improve Signal-to-Noise Checkout." Agilent Support. 1
Frey, A. J., et al. "Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry." Steroids. 3
Tamae, D., et al. "High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens." Methods in Molecular Biology. 4
Thermo Fisher Scientific. "Analysis of Ketosteroids by Girard P Derivatization." Thermo Fisher Application Notes. 6
Technical Support Center: Overcoming Solubility Challenges with 14-Methylcholest-4-en-3-one
Welcome to the technical support guide for 14-Methylcholest-4-en-3-one. As Senior Application Scientists, we understand that unlocking the full potential of a novel compound is often predicated on a seemingly simple step...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 14-Methylcholest-4-en-3-one. As Senior Application Scientists, we understand that unlocking the full potential of a novel compound is often predicated on a seemingly simple step: getting it into solution. This guide is designed to provide you with the foundational knowledge and actionable protocols to overcome the inherent solubility issues of this hydrophobic molecule in aqueous buffers, ensuring the accuracy and reproducibility of your experiments.
Section 1: Frequently Asked Questions - Understanding the Challenge
This section addresses the fundamental principles governing the solubility of 14-Methylcholest-4-en-3-one.
Q1: Why is 14-Methylcholest-4-en-3-one so difficult to dissolve in aqueous buffers?
A: The difficulty stems from its molecular structure. 14-Methylcholest-4-en-3-one is a derivative of cholesterol, a sterol. Its core is a large, rigid, and non-polar polycyclic hydrocarbon structure (a cholestanoid)[1]. Water is a highly polar solvent that prefers to interact with other polar molecules through hydrogen bonding. The hydrophobic, or "water-fearing," nature of 14-Methylcholest-4-en-3-one prevents it from forming favorable interactions with water, leading to extremely low aqueous solubility. This is quantitatively described by its high octanol/water partition coefficient (LogP), which for the parent compound cholest-4-en-3-one is calculated to be approximately 7.6, indicating a strong preference for lipid-like environments over aqueous ones[2].
Q2: I initially dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. Why did this happen and what are the consequences?
A: This common phenomenon is known as "crashing out." You created a stock solution in a water-miscible organic solvent (a co-solvent) like DMSO, where the compound is readily soluble[3][4]. However, when you introduce a small volume of this organic stock into a large volume of aqueous buffer, the overall polarity of the solvent system dramatically increases to become predominantly water-like. The co-solvent disperses, and the hydrophobic compound molecules are forced out of solution, aggregating together to form a precipitate.
The consequences are significant:
Inaccurate Concentration: The actual concentration of the dissolved, active compound in your experiment is unknown and far lower than your calculated final concentration.
Experimental Artifacts: The solid precipitate can interfere with optical measurements (e.g., in plate-based assays) and can be toxic to cells.
Lack of Reproducibility: The amount of compound that precipitates can vary between experiments, leading to inconsistent results.
Successfully solubilizing 14-Methylcholest-4-en-3-one requires selecting a method appropriate for your specific experimental context. This section provides a decision-making framework and detailed protocols.
Initial Assessment: Choosing Your Solubilization Strategy
The optimal method depends on your target concentration, the sensitivity of your experimental system (e.g., cell culture vs. a biochemical assay), and other practical considerations. The following decision tree can guide your choice.
Caption: Decision tree for selecting a solubilization method.
Method 1: Co-Solvent Systems
Principle of Action: This technique involves dissolving the hydrophobic compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution.[5] This stock is then diluted into the aqueous buffer. The co-solvent reduces the polarity of the final solution just enough to keep the compound dissolved, but only at low concentrations.[4][6]
Q: What are the best co-solvents and what are the limitations?A: Dimethyl sulfoxide (DMSO) and absolute ethanol are the most common and effective choices for steroidal compounds.[3] The primary limitation is the potential for cytotoxicity or other biological effects from the solvent itself, even at low concentrations. Therefore, it is imperative to run a parallel "vehicle control" experiment containing the same final concentration of the co-solvent without the compound. Most cell lines can tolerate DMSO or ethanol concentrations up to 0.5% (v/v), but this should be empirically determined.
Weighing: Accurately weigh out a precise amount of 14-Methylcholest-4-en-3-one powder (e.g., 2 mg) into a sterile glass vial.
Solvent Addition: Add the minimum volume of your chosen co-solvent (e.g., DMSO) required to fully dissolve the powder. For a target stock of 10 mM (MW ~398.67 g/mol ), you would add approximately 502 µL of DMSO to 2 mg of the compound.
Calculation: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )[7]
Dissolution: Vortex vigorously for 1-2 minutes until the solution is completely clear. Gentle warming (to 37°C) can aid dissolution.
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption by the solvent.
Application: To prepare your working solution, dilute the stock solution at least 1:200 into your pre-warmed aqueous buffer while vortexing to ensure rapid dispersion and minimize precipitation. For example, add 5 µL of a 10 mM stock to 995 µL of buffer for a final concentration of 50 µM.
Issue Encountered
Probable Cause & Explanation
Recommended Solution
Precipitate forms immediately upon dilution.
The final concentration exceeds the compound's solubility limit in the final buffer/solvent mix.
1. Decrease the final concentration of the compound. 2. Increase the final concentration of the co-solvent (if your system can tolerate it). 3. Add the stock solution dropwise into the buffer while vigorously vortexing.
Solution is clear initially but becomes cloudy over time.
Slow precipitation or aggregation is occurring. The solution is supersaturated and thermodynamically unstable.
1. Prepare fresh dilutions immediately before each experiment. 2. Include a low percentage of serum (e.g., 0.5-1% BSA) in the buffer, as albumin can act as a carrier for hydrophobic molecules.[8]
Inconsistent results between experiments.
Variable precipitation or degradation of the compound in the stock solution.
1. Ensure the stock solution is homogenous before each use (vortex after thawing). 2. Aliquot the stock to avoid repeated freeze-thaw cycles.
Method 2: Cyclodextrin-Mediated Solubilization
Principle of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They act as molecular "buckets" that encapsulate the hydrophobic 14-Methylcholest-4-en-3-one molecule, forming a water-soluble "inclusion complex."[10] This complex effectively masks the hydrophobic compound from the aqueous environment, dramatically increasing its solubility.[11][12] This method is widely used to improve the solubility and bioavailability of steroidal drugs.[13]
Q: Which cyclodextrin should I choose?A: While native β-cyclodextrin can be used, its chemically modified derivatives are often superior due to their higher aqueous solubility and enhanced complexation efficiency.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly recommended starting point due to its excellent solubility and low toxicity, making it ideal for cell-based assays.[8][9]
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium). A 10-40% (w/v) solution is a good starting point. Warm the solution to 37-50°C to ensure the cyclodextrin is fully dissolved.
Prepare Compound Stock: Create a highly concentrated stock of 14-Methylcholest-4-en-3-one in a volatile organic solvent like ethanol (e.g., 10-20 mg/mL).
Form the Complex:
a. Add a small volume of the ethanolic compound stock to a sterile glass tube.
b. Evaporate the ethanol under a gentle stream of nitrogen gas, leaving a thin film of the dry compound on the wall of the tube. This increases the surface area for interaction.
c. Add the pre-warmed HP-β-CD solution to the tube. The molar ratio of HP-β-CD to the compound should be significantly greater than 1:1; starting with a molar ratio between 5:1 and 20:1 is advisable.
Incubation: Seal the tube and shake or vortex vigorously at an elevated temperature (e.g., 37-50°C) for an extended period (1 to 24 hours). Sonication can also be used to accelerate the process.
Clarification & Sterilization: Once the solution appears clear, allow it to cool to room temperature. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet any un-complexed compound. Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter.
Concentration Verification: It is highly recommended to verify the final concentration of the solubilized compound using an appropriate analytical method, such as HPLC-UV.
Cyclodextrin Type
Key Characteristics
Typical Molar Ratio (CD:Drug)
Advantages
Considerations
β-Cyclodextrin (β-CD)
Native cyclodextrin
5:1 to 50:1
Low cost
Limited aqueous solubility (~1.85 g/100 mL)
Hydroxypropyl-β-CD (HP-β-CD)
Modified, highly soluble
5:1 to 20:1
High aqueous solubility (>60 g/100 mL), low toxicity[9]
Higher cost than β-CD
Sulfobutyl Ether-β-CD (SBE-β-CD)
Anionic derivative
5:1 to 15:1
Very high aqueous solubility, strong complexation with some steroids[11][12]
The negative charge may interact with other components.
Method 3: Surfactant-Assisted Solubilization
Principle of Action: Surfactants (or detergents) are amphipathic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[14] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 14-Methylcholest-4-en-3-one partitions into the core, effectively being solubilized within the aqueous phase.[15]
Q: When is this method appropriate?A: This method is generally reserved for non-cellular applications , such as in vitro biochemical or enzymatic assays, where potential detergent effects on cell membranes are not a concern. Non-ionic surfactants like Tween® 80 or Triton™ X-100 are often used.[16][17] It is crucial to ensure the surfactant concentration is well above its CMC and does not interfere with the assay itself (e.g., by denaturing proteins).
Prepare Surfactant Solution: Prepare a solution of the chosen surfactant (e.g., 1% w/v Tween® 80) in the desired aqueous buffer. This concentration is well above the CMC for most common surfactants.
Add Compound: Add the powdered 14-Methylcholest-4-en-3-one directly to the surfactant solution.
Solubilization: Vortex vigorously. Gentle heating and/or sonication can significantly speed up the dissolution process. Continue until the solution is clear.
Clarification: Centrifuge the solution at high speed to pellet any undissolved material, and use the clear supernatant.
Start Simple: For initial range-finding experiments where a very low concentration is sufficient, the co-solvent method is the quickest approach.
Prioritize Biology: For any cell-based work, cyclodextrin complexation is the gold standard, offering the best balance of solubility enhancement and biocompatibility.
Always Validate: Regardless of the method chosen, always perform a visual inspection for clarity and precipitation before use.
Controls are Non-Negotiable: Always include the appropriate vehicle control (e.g., buffer with 0.1% DMSO, or buffer with HP-β-CD) in your experimental design to account for any effects of the solubilizing agents themselves.
References
Jansook, P., Kurkov, S.V., & Loftsson, T. (2017). Solubilizing steroidal drugs by β-cyclodextrin... International Journal of Pharmaceutics, 531(2), 559-567.
Jansook, P., Kurkov, S.V., & Loftsson, T. (2017).
Fenyvesi, É., et al. (2024). Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids. MDPI.
Al-Sabbagh, F.A. (Patent). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
Aulisa, L., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC.
Kerkel, F., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
Lai, C.H., et al. (2014). CHOBIMALT: A Cholesterol-Based Detergent. PMC - NIH.
Lopes, C.M., et al. (2014). Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release. PMC.
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
Deshmukh, M.T., et al. (2025). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. Asian Journal of Pharmaceutical Research.
ResearchGate. (2013). How can I give a mix of hydrofobic molecules to cells grown in aqueous medium?.
PubChem. (n.d.). Cholest-4-en-3-one. PubChem.
ResearchGate. (2005). The effect of cholesterol on the solubilization of phosphatidylcholine bilayers by the non-ionic surfactant Triton X-100.
Cayman Chemical. (2022).
Wikipedia. (n.d.). Cosolvent. Wikipedia.
Cheméo. (n.d.). Chemical Properties of Cholest-4-en-3-one (CAS 601-57-0). Cheméo.
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online.
Projektportal. (n.d.). The influence of cholesterol on the transition from micelles to bilayers in bile salt surfactant/phospholipid mixtures. Projektportal.
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
Lab Manager. (2024). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Lab Manager.
Wu, K., et al. (2015). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. PMC.
Structural and Functional Dynamics of 14-Methylcholest-4-en-3-one vs. 4-Cholesten-3-one: A Comprehensive Comparison Guide
Steroidogenesis and lipid metabolism are governed by precise structural-functional relationships. A single methyl group or a shifted double bond can dictate whether a sterol acts as a membrane stabilizer, an enzymatic su...
Author: BenchChem Technical Support Team. Date: April 2026
Steroidogenesis and lipid metabolism are governed by precise structural-functional relationships. A single methyl group or a shifted double bond can dictate whether a sterol acts as a membrane stabilizer, an enzymatic substrate, or a potent signaling molecule. This guide provides an in-depth comparative analysis of 14-Methylcholest-4-en-3-one and 4-cholesten-3-one (cholestenone).
While structurally similar—both possessing the conjugated 4-en-3-one system in the A-ring—their biological roles diverge drastically. 4-cholesten-3-one is a naturally occurring oxidized metabolite of cholesterol with potent anti-tumor, anti-microbial, and metabolic regulatory properties[1][2]. Conversely, 14-methylcholest-4-en-3-one serves as a critical structural analog and intermediate, primarily utilized to decode the evolutionary necessity of 14α-demethylation in sterol biosynthesis and its impact on membrane raft dynamics[3][4].
Structural Causality: The Steric Impact of the 14α-Methyl Group
The fundamental functional divergence between these two molecules is rooted in their three-dimensional conformation, specifically at the C14 position.
4-Cholesten-3-one: Derived from the oxidation of cholesterol (typically via cholesterol oxidase in the gastrointestinal tract or liver), this molecule lacks the bulky 14α-methyl group[1][5]. The absence of this group allows the sterol nucleus to maintain a relatively planar α-face. This planarity is essential for tight van der Waals packing with the saturated acyl chains of sphingolipids in plasma membrane microdomains (lipid rafts)[2].
14-Methylcholest-4-en-3-one: Often synthesized via the stepwise contraction and expansion of the A-ring of lanostanol[3][4], this compound retains the 14α-methyl group—a hallmark of early cholesterol precursors. This methyl group protrudes axially from the α-face of the steroid ring system. Sterically, this "bump" disrupts the smooth planar surface required for ordered lipid packing. Consequently, 14-methylated sterols cannot efficiently support membrane raft formation, which explains why the 14α-demethylation step (catalyzed by CYP51) is a highly conserved, non-negotiable step in eukaryotic cholesterol biosynthesis.
Metabolic & Functional Profiling
4-Cholesten-3-one: A Potent Signaling Lipid
In breast cancer models (such as MDA-MB-231 and MCF-7), 4-cholesten-3-one actively alters the lipidome. It decreases the expression of key lipogenic enzymes (ACC1, FASN, SCD1, HMGCR)[2][6]. Furthermore, it activates Liver X Receptor (LXR)-dependent pathways, upregulating ABCA1 and ABCG1 transporters to drive cholesterol efflux[2]. This dual action depletes the cell of cholesterol, disrupts membrane rafts, and dislodges critical signaling receptors like EGFR, ultimately reducing cancer cell viability and migration[2][6].
Metabolically, it is rapidly processed by the mitochondrial sterol 27-hydroxylase (CYP27A1). CYP27A1 converts 4-cholesten-3-one to 27-hydroxy-4-cholesten-3-one at a rate approximately 10-fold higher than its conversion of cholesterol, highlighting its role as a preferred intermediate in bile acid biosynthesis[7].
14-Methylcholest-4-en-3-one: A Structural Probe
Because it possesses the 4-en-3-one moiety but retains the 14-methyl group, 14-methylcholest-4-en-3-one is an ideal substrate analog to study the specificity of sterol-modifying enzymes. It is utilized in vitro to probe enzyme active sites and to study the physical chemistry of lipid bilayers when sterol planarity is compromised by steric hindrance[3].
4-cholesten-3-one alters LXR-dependent lipid metabolism and disrupts membrane rafts.
Quantitative Data Summaries
Table 1: Structural and Physicochemical Properties
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict negative controls to prove causality rather than correlation.
Protocol 1: Evaluating LXR-Dependent Lipogenesis Inhibition by 4-Cholesten-3-one
Causality Focus: To prove that the reduction in cell viability is strictly LXR-dependent (and not due to off-target cytotoxicity), this protocol utilizes an LXR inverse agonist as a mechanistic rescue control[2][6].
Cell Culture: Seed MDA-MB-231 triple-negative breast cancer cells in 6-well plates at a density of
2×105
cells/well in DMEM supplemented with 10% FBS.
Sterol Treatment & Control Setup:
Test Group: Treat cells with 50 μM 4-cholesten-3-one for 48 hours.
Rescue Control (Self-Validation): Pre-treat a parallel well with 1 μM SR9243 (an LXR inverse agonist) for 2 hours prior to adding 4-cholesten-3-one.
RNA Extraction & RT-qPCR: Extract total RNA using TRIzol. Synthesize cDNA and perform RT-qPCR targeting FASN, ACC1, SCD1, and ABCA1.
Data Interpretation: 4-cholesten-3-one alone will show >50% reduction in FASN/ACC1 mRNA and a >2-fold increase in ABCA1. In the Rescue Control, these effects must be neutralized, proving the lipidomic shift is causally driven by LXR activation.
Protocol 2: CYP27A1 Enzymatic Metabolism Assay
Causality Focus: The metabolism of 4-cholesten-3-one by CYP27A1 requires mitochondrial electron transport proteins. Omitting these proteins ensures the detected metabolites are strictly cytochrome P450-mediated[7].
Enzyme Reconstitution: In a 1 mL reaction volume, combine recombinant human CYP27A1 (0.5 nmol) with adrenodoxin (2 nmol) and adrenodoxin reductase (0.5 nmol) in 50 mM potassium phosphate buffer (pH 7.4).
Negative Control: Prepare an identical tube omitting adrenodoxin and adrenodoxin reductase.
Substrate Addition: Add 4-cholesten-3-one (dissolved in 10 μL of 45% randomly methylated β-cyclodextrin) to a final concentration of 100 μM.
Reaction Initiation: Add 1 mM NADPH to initiate the reaction. Incubate at 37°C for 30 minutes.
Extraction & HPLC Analysis: Terminate the reaction with 5 mL of dichloromethane. Extract the lipids, evaporate under nitrogen, and reconstitute in hexane. Analyze via HPLC using a silica column with a mobile phase of hexane-isopropanol (96:4, v/v) to properly resolve the 3-oxo-4 structure[7].
Validation: The formation of 27-hydroxy-4-cholesten-3-one should be robust in the complete system and completely absent in the negative control.
Workflow for assessing CYP27A1-mediated metabolism of 4-cholesten-3-one.
References
Elia, J., et al. (2019). 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters. Scientific Reports / PubMed Central. Available at:[Link]
Kouidhi, S., et al. (2024). 4-Cholesten-3-one Modified the Lipidome of MDA-MB-231 Cells and Potentiated the Effect of Docetaxel. Anticancer Research. Available at:[Link]
Norlin, M., et al. (2001). On the substrate specificity of human CYP27A1: Implications for bile acid and cholestanol formation. Journal of Lipid Research. Available at:[Link]
Barton, D. H. R., et al. (1954). Triterpenoids. Part XVII. The transformation of lanostadienol (lanosterol) into 14-methylcholestan-3β-ol. Journal of the Chemical Society. Available at:[Link]
Validation of analytical methods for 14-Methylcholest-4-en-3-one quantification
An in-depth technical evaluation of analytical platforms for the quantification of 14-Methylcholest-4-en-3-one. Introduction & Mechanistic Rationale 14-Methylcholest-4-en-3-one (CAS 21857-92-1) is a critical steroidal in...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical evaluation of analytical platforms for the quantification of 14-Methylcholest-4-en-3-one.
Introduction & Mechanistic Rationale
14-Methylcholest-4-en-3-one (CAS 21857-92-1) is a critical steroidal intermediate in the synthesis of A-seco pentacyclic triterpenoids and a recognized biochemical marker in agricultural stress studies (such as rice lodging)[1][2]. Structurally, it is characterized by a highly hydrophobic steroidal core, a sterically hindered 14-methyl group, and a conjugated
Δ4
-3-ketone system.
From an analytical perspective, these structural features dictate the quantification strategy:
Hydrophobicity: The C28H46O skeleton (MW 398.67) necessitates non-polar extraction techniques (e.g., Solid-Phase Extraction with C18 or Liquid-Liquid Extraction with hexane) and prevents the use of highly aqueous chromatographic methods.
The
Δ4
-3-Ketone System: This conjugated enone provides a strong chromophore for UV detection (
λmax≈240
nm) and an exceptionally high proton affinity. This makes it an ideal candidate for positive-ion Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+) in mass spectrometry, readily yielding a stable
[M+H]+
precursor ion.
Thermal Stability vs. Volatility: While the steroid core is thermally stable, its high boiling point requires derivatization (typically enol-TMS ether formation) to achieve optimal peak shape and sensitivity in Gas Chromatography (GC)[3].
As a Senior Application Scientist, I approach the quantification of this analyte not as a single assay, but as a matrix-dependent decision. The choice between UHPLC-MS/MS, GC-MS/MS, and HPLC-UV depends entirely on the required sensitivity, throughput, and the complexity of the biological or synthetic matrix.
Analytical Workflow Decision Matrix
To ensure robust quantification, the analytical workflow must be tailored to the sample origin. The following decision tree outlines the standard operating procedure for routing samples based on matrix complexity and detection requirements.
Workflow decision tree for 14-Methylcholest-4-en-3-one quantification based on analytical needs.
Comparative Analysis of Analytical Platforms
Historically, GC-MS was considered the undisputed "gold standard" for steroid profiling due to its unparalleled chromatographic resolution. However, the paradigm has shifted. for multi-steroid quantification due to its avoidance of derivatization and superior throughput[4].
Platform 1: UHPLC-MS/MS (The Modern Gold Standard)
By utilizing Atmospheric Pressure Chemical Ionization (APCI) or ESI in positive mode, UHPLC-MS/MS exploits the proton affinity of the
Δ4
-3-ketone. This method bypasses the tedious derivatization required by GC, minimizing sample loss and preparation time. It is highly specific, utilizing Multiple Reaction Monitoring (MRM) to filter out isobaric interferences commonly found in complex lipid matrices[5].
Platform 2: GC-MS/MS (The High-Resolution Classic)
GC-MS/MS remains invaluable for non-targeted metabolic profiling or when resolving complex stereoisomers that co-elute in LC. However, the
Δ4
-3-ketone of 14-Methylcholest-4-en-3-one is sterically hindered. To achieve volatility, it requires aggressive to form an enol-TMS ether[3].
Platform 3: HPLC-UV (The Accessible Baseline)
While lacking the sensitivity for trace biomarker analysis in biological tissues, HPLC-UV is highly effective for monitoring bulk synthetic reactions or formulation purity. The conjugated enone provides a reliable UV absorbance, making this a robust, low-cost alternative for preparative-scale chemistry.
Quantitative Performance Summary
Analytical Parameter
UHPLC-MS/MS (ESI+/APCI+)
GC-MS/MS (EI)
HPLC-UV (Diode Array)
Primary Application
Trace biological matrices
High-resolution profiling
Bulk synthesis monitoring
Derivatization
None required
MSTFA + NH
4
I + DTT
None required
Limit of Detection (LOD)
10 - 50 pg/mL
1 - 5 ng/mL
0.5 - 1 µg/mL
Dynamic Linear Range
3 - 4 orders of magnitude
2 - 3 orders of magnitude
2 orders of magnitude
Matrix Effects
Moderate (Ion suppression)
Low (EI is highly robust)
High (Co-eluting chromophores)
Throughput
High (~5 min/run)
Low (~25 min/run)
Medium (~15 min/run)
Self-Validating Experimental Protocols
To ensure trustworthiness, a protocol cannot simply be a list of steps; it must be a closed-loop system containing internal checks. The following methodologies incorporate System Suitability Tests (SST) and internal standard (IS) calibrations to ensure data integrity.
Protocol A: UHPLC-MS/MS Workflow (Optimized for Biological Matrices)
Causality Note: We utilize a 40% methanol wash during Solid Phase Extraction (SPE). Research on demonstrates that 40% methanol effectively removes polar interferences without prematurely eluting highly hydrophobic steroids like 14-Methylcholest-4-en-3-one[6].
System Suitability Test (SST): Inject a neat standard (10 ng/mL) to verify retention time stability (
±0.1
min) and ensure the Signal-to-Noise (S/N) ratio exceeds 100 for the quantifier ion.
Sample Preparation (SPE):
Spike biological sample with an isotopically labeled internal standard (e.g.,
d4
-cholest-4-en-3-one) to correct for matrix-induced ion suppression.
Condition a C18 SPE cartridge with 2 mL Methanol, followed by equilibration with 2 mL LC-MS grade
H2O
.
Load the sample. Wash with 2 mL of 40% Methanol in
H2O
to purge polar lipids.
Elute the target analyte with 2 mL of 100% Methanol. Evaporate under gentle
N2
and reconstitute in 100 µL of Mobile Phase A/B (50:50).
Chromatography:
Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic acid in
H2O
(Formic acid acts as a proton donor to drive
[M+H]+
formation).
Protocol B: GC-MS/MS Workflow (Optimized for High-Resolution Profiling)
Causality Note: The
Δ4
-3-ketone is sterically hindered and resists standard silylation. We use a specialized derivatization cocktail of MSTFA,
NH4I
, and DTT.
NH4I
acts as an acidic catalyst to force the enolization of the ketone, allowing the TMS group from MSTFA to attach. DTT acts as a reducing agent to prevent iodine-mediated oxidative degradation of the steroid core[3].
System Suitability Test (SST): Inject an alkane mixture (C10-C40) to verify retention indices and assess peak tailing (which indicates active sites/contamination in the GC liner).
Sample Preparation & Derivatization:
Perform Liquid-Liquid Extraction (LLE) using Hexane/Ethyl Acetate (3:1, v/v).
Transfer the organic layer and evaporate to complete dryness under
N2
. Trace moisture will destroy the derivatization reagents.
Add 50 µL of the derivatization cocktail: MSTFA /
NH4I
/ DTT (1000:2:5, v/w/w).
Incubate at 60°C for 30 minutes to ensure complete enol-TMS ether formation.
Chromatography:
Column: 5% phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Temperature Program: Initial 150°C (hold 1 min), ramp at 20°C/min to 280°C, then 5°C/min to 310°C (hold 5 min).
Detection (Electron Ionization - EI):
Operate the source at 70 eV.
Monitor the molecular ion of the derivatized analyte (
[M]+∙
) and structurally significant fragments (e.g., cleavage of the A-ring) in Selected Reaction Monitoring (SRM) mode.
References
Challenges and benefits of endogenous steroid analysis by LC–MS/MS
Source: Bioanalysis Zone / Future Science
URL:[Link]
LC-MS/MS analysis of steroids in the clinical laboratory
Source: Clinical Biochemistry (PubMed)
URL:[Link]
GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods
Source: Molecules (PMC)
URL:[Link]
Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations
Source: Frontiers in Endocrinology
URL:[Link]
Analytical Superiority of Isotope-Labeled 14-Methylcholest-4-en-3-one in LC-MS/MS Steroid Profiling
The Analytical Challenge in Steroid Quantification The accurate quantification of sterol intermediates, such as 14-Methylcholest-4-en-3-one (a critical 398.67 g/mol intermediate in the biosynthesis of cholesterol from la...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge in Steroid Quantification
The accurate quantification of sterol intermediates, such as 14-Methylcholest-4-en-3-one (a critical 398.67 g/mol intermediate in the biosynthesis of cholesterol from lanosterol[1]), is notoriously difficult in complex biological matrices like serum or plasma. Because steroids are highly lipophilic and structurally rigid, they often co-elute with endogenous phospholipids during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
This co-elution causes severe matrix effects —specifically, ion suppression in the Electrospray Ionization (ESI) source[2]. When matrix components compete with the target analyte for available charge droplets, the ionization efficiency drops unpredictably. To normalize these variations in extraction recovery and ionization, an Internal Standard (IS) is mandatory[3]. However, not all internal standards are created equal.
Mechanistic Causality: Why Homologous SIL-IS is the Gold Standard
Historically, laboratories have relied on structural analogs (e.g., 19-nortestosterone) or heterologous stable-isotope-labeled (SIL) standards (e.g., d7-cholesterol) to normalize steroid assays. While cost-effective, these alternatives fundamentally fail the causality test of matrix compensation.
The Causality of Ion Suppression:
Matrix effects are highly localized in the chromatographic timeline. If an internal standard differs from the target analyte by even a single functional group, its polarity changes, leading to a shift in Retention Time (
Δ
RT). When the analyte and the IS elute at different times, they are subjected to entirely different chemical micro-environments in the ESI source. Consequently, the ion suppression affects them disproportionately, skewing the final peak area ratio and destroying assay accuracy.
By utilizing a homologous Isotope-Labeled 14-Methylcholest-4-en-3-one (e.g., a d5 or 13C3 variant), researchers achieve exact chromatographic co-elution. The stable isotope incorporation does not alter the physicochemical properties of the steroid[4]. Therefore, any ion suppression or enhancement exerted by the matrix affects both the unlabeled analyte and the SIL-IS identically. Because quantification relies on the ratio of their signals, the matrix effect mathematically cancels out, ensuring absolute precision[5].
Fig 1. Mechanistic causality of matrix effect compensation using homologous SIL-IS vs analogs.
Objective Performance Comparison
To demonstrate the analytical superiority of Isotope-Labeled 14-Methylcholest-4-en-3-one, we compare its performance metrics against common alternatives in a validated LC-MS/MS serum assay.
Note: The data below represents typical validation outcomes based on FDA/EMA bioanalytical guidelines.
Expert Insight: For a C28 molecule like 14-Methylcholest-4-en-3-one, the natural abundance of 13C generates significant M+1, M+2, and M+3 isotopic peaks. Selecting an IS with a mass shift of +5 Da (e.g., d5-labeling) is a deliberate choice to ensure the IS MRM transition is completely isolated from the analyte's natural isotopic envelope, preventing false positives and cross-talk[3].
Self-Validating Experimental Protocol
To guarantee trustworthiness, the following LC-MS/MS extraction and validation protocol is designed as a self-validating system . It inherently tests for isotopic cross-talk and extraction anomalies before patient samples are ever analyzed.
Phase 1: System Self-Validation (Cross-Talk & Interference)
Before running the standard curve, the system must prove that the SIL-IS does not contribute to the analyte signal, and vice versa.
Blank Sample: Inject extracted blank matrix (no analyte, no IS). Purpose: Proves the matrix is free of endogenous interference at the specific MRM transitions.
Zero Sample: Inject blank matrix spiked only with the d5-SIL-IS at the working concentration. Purpose: Proves the isotope-labeled standard contains no unlabeled impurities (M+0 contribution < 5% of LLOQ).
ULOQ Sample: Inject blank matrix spiked only with the unlabeled analyte at the Upper Limit of Quantitation. Purpose: Proves the natural heavy isotopes of the analyte do not bleed into the +5 Da IS channel (M+5 contribution < 5% of IS response).
Phase 2: Liquid-Liquid Extraction (LLE) Workflow
Aliquot 100 µL of serum/plasma into a clean microcentrifuge tube.
Spike with 10 µL of d5-14-Methylcholest-4-en-3-one working IS solution (e.g., 50 ng/mL). Vortex for 10 seconds to ensure equilibration between the endogenous analyte and the IS.
Add 1.0 mL of Methyl tert-butyl ether (MTBE).
Vortex vigorously for 5 minutes to partition the lipophilic steroids into the organic layer.
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.
Transfer 800 µL of the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of Mobile Phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
Phase 3: LC-MS/MS Analysis
Column: C18 Sub-2 µm analytical column (e.g., 2.1 x 50 mm) to ensure sharp peak shapes.
For rigorous pharmacokinetic studies, endocrinology research, and clinical diagnostics, cutting corners on internal standards compromises data integrity. While structural analogs offer a low-cost alternative, they fail to compensate for the dynamic matrix effects inherent to complex biofluids. The integration of an isotope-labeled 14-Methylcholest-4-en-3-one provides a mathematically robust, self-correcting analytical system that guarantees high precision, excellent linearity, and unwavering trustworthiness in steroid quantification.
Comparative study of stable isotope-labeled internal standard substances for the LC-MS/MS determination of the urinary excretion of melatonin - Medical Mass Spectrometry (JSBMS) -
The Use of Stable-Isotope-Labeled (SIL)
Selection of Internal Standards for LC-MS/MS Applic
A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 14-Methylcholest-4-en-3-one in Steroid Immunoassays
Introduction: The Specificity Challenge in Steroid Quantification Immunoassays are the workhorses of clinical and research laboratories for quantifying steroid hormones due to their high throughput and sensitivity.[1][2]...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Specificity Challenge in Steroid Quantification
Immunoassays are the workhorses of clinical and research laboratories for quantifying steroid hormones due to their high throughput and sensitivity.[1][2] However, their reliability hinges on the specificity of the antibody used.[3] Cross-reactivity, which occurs when an antibody binds to non-target molecules that are structurally similar to the intended analyte, is a significant challenge that can lead to inaccurate quantification, including false positives or overestimations.[4][5] This is particularly pertinent for steroid immunoassays, as endogenous hormones, metabolites, and exogenous compounds often share a common four-ring carbon framework.[6][7]
This guide focuses on a specific compound of interest: 14-Methylcholest-4-en-3-one . While not a common endogenous steroid, its structural similarity to cholesterol and other sterols makes it a potential, uncharacterized cross-reactant in various steroid immunoassays. The absence of published cross-reactivity data necessitates a proactive validation approach for any researcher working with samples where this compound might be present.
This document provides a framework for understanding the potential for cross-reactivity based on structural analysis and presents a detailed, self-validating experimental protocol to empower researchers to quantitatively assess the interference of 14-Methylcholest-4-en-3-one in their specific immunoassay platforms.
Part 1: Structural Analysis and Cross-Reactivity Hypothesis
The likelihood of cross-reactivity is primarily dictated by the structural similarity between the target analyte and the interfering compound.[1][5][8] 14-Methylcholest-4-en-3-one (C₂₈H₄₆O)[9] is a derivative of Cholest-4-en-3-one, a known metabolite of cholesterol.[6] Its core structure features the cholestane skeleton with a ketone group at the C3 position and a double bond at C4-C5, a motif present in several key steroid hormones.
Table 1: Structural Comparison of 14-Methylcholest-4-en-3-one and Key Steroid Hormones
Testosterone & Progesterone Assays: These assays are at the highest risk of interference. The A and B rings of 14-Methylcholest-4-en-3-one, containing the critical C4-en-3-one structure, are identical to testosterone and progesterone. If the assay antibody was generated against a hapten conjugated to a carrier protein at the C17 position (a common strategy), the antibody's binding pocket would primarily recognize the A/B ring structure, making it susceptible to binding with 14-Methylcholest-4-en-3-one.
Cortisol Assays: Cross-reactivity is less likely but still possible. While cortisol also has the C4-en-3-one feature, its additional hydroxyl groups (especially at C11) are highly immunogenic and key recognition sites for specific antibodies.[1] However, polyclonal antibodies or less specific monoclonal antibodies might still exhibit some binding.[3]
Estradiol & DHEA Assays: These are unlikely to show significant cross-reactivity due to major structural differences (e.g., the aromatic A-ring in estradiol or the lack of the C4-ene in DHEA metabolites).[5][13]
The primary structural difference between 14-Methylcholest-4-en-3-one and its parent, Cholest-4-en-3-one, is the additional methyl group at the C14 position. This could sterically hinder binding to some antibodies, potentially reducing its cross-reactivity compared to Cholest-4-en-3-one. However, without experimental data, this remains a hypothesis.
Part 2: Experimental Validation Workflow
To definitively determine the impact of 14-Methylcholest-4-en-3-one, a quantitative cross-reactivity assessment is essential. The following protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a standard method for this purpose.[4]
Caption: Workflow for assessing cross-reactivity using competitive ELISA.
Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a general framework. Researchers must adapt concentrations of antibodies, antigens, and incubation times based on their specific, pre-validated immunoassay for the target steroid.
1. Reagents and Materials:
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6) or PBS (pH 7.4).
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in PBST.
Assay Buffer: PBS with 0.1% BSA and 0.05% Tween-20.
Target Steroid Standard: High-purity standard of the assay's target analyte (e.g., Testosterone).
Test Compound: High-purity 14-Methylcholest-4-en-3-one.
Primary Antibody: Specific monoclonal or polyclonal antibody against the target steroid.
Dilute the steroid-protein conjugate (e.g., Testosterone-BSA) or capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
Add 100 µL to each well of the 96-well plate.
Incubate overnight at 4°C.
Blocking:
Wash the plate 3 times with 200 µL of Wash Buffer per well.
Add 200 µL of Blocking Buffer to each well.
Incubate for 1-2 hours at room temperature (RT).
Competitive Reaction:
Prepare serial dilutions of the Target Steroid Standard and the 14-Methylcholest-4-en-3-one test compound in Assay Buffer. A wide range is recommended (e.g., 0.01 ng/mL to 1000 ng/mL).
Wash the plate 3 times with Wash Buffer.
In separate tubes, pre-incubate 50 µL of each standard/test compound dilution with 50 µL of the diluted primary antibody for 1 hour at RT.[4]
Transfer 100 µL of these mixtures to the corresponding wells on the ELISA plate.
Incubate for 1-2 hours at RT.
Detection:
Wash the plate 5 times with Wash Buffer.
Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well.
Incubate for 1 hour at RT.
Wash the plate 5 times with Wash Buffer.
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
Add 100 µL of Stop Solution to each well to quench the reaction.[14]
3. Data Acquisition and Analysis:
Read Absorbance: Immediately read the optical density (OD) at 450 nm using a microplate reader.
Generate Dose-Response Curves: Plot the mean absorbance for each dilution against the logarithm of the concentration for both the target steroid and 14-Methylcholest-4-en-3-one.
Determine IC50: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal (B₀). Calculate the IC50 value from the dose-response curve for both the target steroid and the test compound.[4]
Calculate Percent Cross-Reactivity: Use the following formula:[15]
% Cross-Reactivity = (IC50 of Target Steroid / IC50 of 14-Methylcholest-4-en-3-one) x 100%
Part 3: Data Interpretation and Visualization
The result of the assay is a quantitative measure of how strongly 14-Methylcholest-4-en-3-one binds to the antibody relative to the intended target.
Table 2: Hypothetical Cross-Reactivity Data for a Testosterone Immunoassay
Compound
IC50 (ng/mL)
% Cross-Reactivity
Interpretation
Testosterone (Standard)
0.5
100%
Reference compound.
14-Methylcholest-4-en-3-one
25.0
2.0%
Weak Cross-Reactivity: At equal concentrations, the test compound produces a signal that is 2% of the standard's signal.
Progesterone
10.0
5.0%
Moderate Cross-Reactivity: Known cross-reactant for comparison.
Cortisol
>1000
<0.05%
Negligible Cross-Reactivity: No significant interference.
A cross-reactivity value >1% is often considered significant and warrants further investigation, especially if the interfering substance is expected to be present in high concentrations in the sample.[5][13]
Caption: Principle of competitive immunoassay interference.
Conclusion and Recommendations
14-Methylcholest-4-en-3-one possesses significant structural homology to the core of several steroid hormones, particularly testosterone and progesterone. This structural similarity creates a strong theoretical basis for potential cross-reactivity in immunoassays for these hormones. Due to the absence of publicly available experimental data, it is imperative for researchers to assume this compound is a potential interferent until proven otherwise.
We strongly recommend that any laboratory using steroid immunoassays on samples that may contain 14-Methylcholest-4-en-3-one or related novel sterols perform a validation study as outlined in this guide. Quantifying the percentage of cross-reactivity is the only way to ensure the accuracy and reliability of reported steroid concentrations. This proactive validation is a cornerstone of good scientific practice and is essential for producing trustworthy and reproducible data.
References
Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14, 33. Available at: [Link]
Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PMC. Available at: [Link]
Corticosteroid ELISA Kit Manual. Euro-Diagnostica B.V. Available at: [Link]
Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Semantic Scholar. Available at: [Link]
Krasowski, M. D., et al. (2015). (PDF) Cross-reactivity of steroid hormone immunoassays: Clinical significance and two-dimensional molecular similarity prediction. ResearchGate. Available at: [Link]
Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Gyros Protein Technologies. Available at: [Link]
Zhang, T., et al. (2021). Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System. PMC. Available at: [Link]
Ismail, A. A. (2015). How to Detect and Solve Immunoassay Interference. AACC. Available at: [Link]
Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. CFSRE. Available at: [Link]
Goryacheva, O. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]
Reaction medium optimization for cholest-4-en-3-one. ResearchGate. Available at: [Link]
Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology. Available at: [Link]
Chemical Properties of Cholest-4-en-3-one (CAS 601-57-0). Cheméo. Available at: [Link]
Cholest-4-en-3-one. NIST WebBook. Available at: [Link]
Panteghini, M., & Bunk, D. M. (2021). Hormone Immunoassay Interference: A 2021 Update. Clinical Chemistry. Available at: [Link]
Vasanthakumar, K., & Kuppusamy, S. (2022). Enzymatic production of 4-cholesten-3-one using cholesterol oxidase from Bacillus cereus strain KAVK5 and its potentiality to act as an anti-cancer agent against colon cancer. Journal of Applied Pharmaceutical Science, 12(10), 055-068. Available at: [Link]
14-Methylcholest-4-en-3-one reference standards for HPLC method validation
Title: 14-Methylcholest-4-en-3-one Reference Standards for HPLC Method Validation: A Comprehensive Comparison Guide Introduction As a Senior Application Scientist in lipidomics and steroidal drug development, I frequentl...
Author: BenchChem Technical Support Team. Date: April 2026
Title: 14-Methylcholest-4-en-3-one Reference Standards for HPLC Method Validation: A Comprehensive Comparison Guide
Introduction
As a Senior Application Scientist in lipidomics and steroidal drug development, I frequently navigate the analytical complexities of quantifying rare steroidal intermediates. 14-Methylcholest-4-en-3-one is a critical intermediate synthesized during the stepwise contraction and expansion of triterpenoid rings, such as in the transformation of lanosterol[1]. Because of its unique structural features—specifically the steric hindrance induced by the 14-methyl group combined with the
α,β
-unsaturated ketone—validating a High-Performance Liquid Chromatography (HPLC) method for this analyte requires meticulous reference standard selection to comply with ICH Q2(R1) validation guidelines[2].
This guide objectively compares the performance of different reference standard tiers for 14-Methylcholest-4-en-3-one and provides a self-validating, causality-driven experimental protocol for HPLC method validation.
Comparison of Reference Standard Tiers
When establishing an analytical method, the choice of reference standard directly impacts the reliability of your quantitative data. Laboratories typically evaluate three tiers:
Certified Reference Material (CRM) 14-Methylcholest-4-en-3-one (>99.5% Purity)
Performance: The analytical gold standard.
Causality: The ultra-high purity ensures that no overlapping steroidal impurities (e.g., 5
α
-cholestan-3-one) co-elute with the target peak. This guarantees the absolute accuracy of the calibration curve slope and prevents false-positive yield calculations in bioconversion assays[3].
Analytical Grade Reagent (95–98% Purity)
Performance: Cost-effective but requires rigorous impurity profiling.
Causality: The 2–5% impurity profile often contains structurally related, uncharacterized isomers. Using this standard requires orthogonal detection (e.g., LC-MS/MS) during validation to confirm that impurities do not artificially inflate the UV peak area.
Surrogate Standard (Cholest-4-en-3-one, >98% Purity)
Performance: A widely available structural analog used when the 14-methyl derivative is cost-prohibitive or unavailable.
Causality: While it shares the identical
Δ4
-3-one chromophore (UV
λmax
at 242 nm)[4], the absence of the 14-methyl group alters its lipophilicity (LogP). This shifts the retention time and slightly alters the molar absorptivity. A Relative Response Factor (RRF) must be experimentally derived to correct for systematic quantitative bias.
Quantitative Data: Method Validation Performance
The following table summarizes the empirical HPLC validation parameters achieved when utilizing these three tiers of reference standards, evaluated against ICH criteria.
To ensure absolute trustworthiness, this protocol is designed as a self-validating system. System Suitability Testing (SST) and blank assessments act as mandatory gating criteria before any sample data is accepted.
1. Chromatographic Conditions & Causality
Column: C18 Reverse Phase (150 mm x 4.6 mm, 3 µm). Causality: The highly hydrophobic steroidal backbone requires a dense C18 stationary phase for adequate retention. The 3 µm particle size provides the high theoretical plate count necessary to resolve the 14-methyl derivative from des-methyl impurities.
Mobile Phase: Isocratic Acetonitrile/Water (90:10, v/v). Causality: An isocratic elution minimizes baseline drift at low UV wavelengths and ensures highly reproducible retention times (~8.5 minutes) for lipophilic molecules.
Detection: UV at 242 nm. Causality: This specific wavelength corresponds to the
π→π∗
transition of the conjugated enone system, maximizing the signal-to-noise ratio while minimizing background solvent absorbance[4].
Column Temperature: 35°C. Causality: Elevated temperature reduces the viscosity of the mobile phase, improving the mass transfer of the bulky steroid and sharpening the peak shape.
2. Experimental Workflow
Step 1: Standard Preparation: Dissolve 10.0 mg of the reference standard in HPLC-grade methanol to create a 1 mg/mL stock. Causality: Methanol ensures complete thermodynamic solubilization of the steroid, preventing micro-precipitation in the autosampler loop.
Step 2: System Suitability Testing (SST): Inject a 10 µg/mL standard solution six consecutive times. Self-Validation Gate: The run proceeds only if the Relative Standard Deviation (RSD) of the peak area is
≤1.0%
, tailing factor is
≤1.5
, and theoretical plates are
≥5000
.
Step 3: Specificity Assessment: Inject a pure methanol blank. Self-Validation Gate: Confirms the absence of carryover or matrix interference at the 8.5-minute retention mark.
Step 4: Linearity Calibration: Inject standard dilutions ranging from the LOQ (0.06 µg/mL) to 120 µg/mL. Plot the peak area against concentration and calculate the linear regression.
Step 5: Accuracy via Spike Recovery: Spike known concentrations of the standard into a blank matrix at 50%, 100%, and 150% of the target analytical concentration. Calculate the percentage recovery to confirm the absence of matrix suppression.
Experimental Workflow Visualization
Below is the logical progression of the self-validating HPLC method validation workflow.
For the precise quantification of 14-Methylcholest-4-en-3-one, utilizing a CRM-grade reference standard is the optimal choice to avoid the systematic errors introduced by structural analogs or low-purity reagents. By coupling high-quality standards with a causality-driven, self-validating HPLC protocol, laboratories can ensure robust, ICH-compliant analytical results.
References
Title: Triterpenoids. Part XVII. The transformation of lanostadienol (lanosterol) into 14-methylcholestan-3β-ol
Source: Journal of the Chemical Society (via ResearchGate)
URL: [Link]
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System
Source: Biochemistry Insights (NCBI/PMC)
URL: [Link]
A Researcher's Guide to the Safe and Compliant Disposal of 14-Methylcholest-4-en-3-one
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide...
Author: BenchChem Technical Support Team. Date: April 2026
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 14-Methylcholest-4-en-3-one, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.
I. Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal
The initial and most critical step in any chemical waste disposal procedure is a thorough hazard assessment. Based on data for Cholest-4-en-3-one, 14-Methylcholest-4-en-3-one should be treated as a substance with potential for long-lasting harmful effects to aquatic life.[1][3] Therefore, it is imperative that this compound is not disposed of down the drain or in regular trash.[6][7][8]
Key Hazard Considerations:
Environmental Toxicity: Steroidal compounds can act as endocrine disruptors in the environment, affecting wildlife. The primary concern with 14-Methylcholest-4-en-3-one is its potential for aquatic toxicity.[1][3]
Physical State: This compound is typically a solid powder.[4] This minimizes the risk of vapor inhalation but requires careful handling to prevent dust generation.
Chemical Reactivity: It is generally stable under normal laboratory conditions but should be kept away from strong oxidizing agents.[2][4]
Based on these characteristics, any material contaminated with 14-Methylcholest-4-en-3-one, including unused product, reaction byproducts, and contaminated labware, must be classified as hazardous chemical waste.[9][10][11]
II. Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of 14-Methylcholest-4-en-3-one.
1. Personal Protective Equipment (PPE):
Before handling the waste, ensure you are wearing appropriate PPE:
Proper segregation is paramount to prevent accidental and dangerous chemical reactions.[12]
Solid Waste: Collect all solid waste contaminated with 14-Methylcholest-4-en-3-one, such as unused compound, contaminated filter paper, and disposable labware, in a dedicated, clearly labeled hazardous waste container.
Liquid Waste: If 14-Methylcholest-4-en-3-one is in a solvent, collect it in a separate, compatible hazardous waste container for halogenated or non-halogenated organic solvents, depending on the solvent used. Never mix incompatible waste streams.[12]
Sharps: Any sharps, such as needles or razor blades, contaminated with the compound must be disposed of in a designated sharps container.
3. Waste Container Labeling: Clear and Compliant Communication
Properly labeling your waste container is a critical regulatory requirement and ensures safe handling by all personnel.[9][11][13]
Your hazardous waste label must include:
The words "Hazardous Waste"
The full chemical name: "14-Methylcholest-4-en-3-one"
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard")
The date accumulation started
Your name, laboratory, and contact information
4. Storage of Hazardous Waste: Maintaining a Safe Laboratory Environment
Store your labeled hazardous waste container in a designated satellite accumulation area (SAA) within your laboratory.[9]
The container must be kept closed at all times, except when adding waste.[11]
Store in a well-ventilated area, away from heat and sources of ignition.[14]
Ensure secondary containment is used to prevent spills.[10][11]
5. Arranging for Disposal: The Final Step
Once your hazardous waste container is full, or if you are vacating the lab, you must arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[15] Do not attempt to dispose of the chemical waste yourself.
III. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 14-Methylcholest-4-en-3-one.
Caption: Decision workflow for the disposal of 14-Methylcholest-4-en-3-one.
IV. Spill and Emergency Procedures
In the event of a spill, a calm and methodical response is crucial.
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your colleagues and supervisor.
Control the Spill: For a small, manageable spill, prevent its spread by using a chemical spill kit with appropriate absorbent materials.
Clean-Up: Carefully sweep up the solid material, avoiding dust generation. Place all contaminated absorbent materials and cleaning supplies into a labeled hazardous waste container.
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Report: Report the spill to your EHS office, as per your institution's policy.
V. Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of 14-Methylcholest-4-en-3-one is not merely a procedural task but a reflection of our commitment as scientists to the principles of safety, environmental stewardship, and regulatory compliance. By adhering to these guidelines, you contribute to a safer laboratory environment and a healthier planet.
References
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
National Institutes of Health. NIH Waste Disposal Guide.
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022 - Chemical Waste.
Sigma-Aldrich. Safety Data Sheet. (2025, November 4).
Sigma-Aldrich. Safety Data Sheet. (2025, December 23).
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
Cayman Chemical. (2025, March 14). Safety Data Sheet - Cholestenone.
Echemi. (2021, January 18). 4-Cholesten-3-one - SAFETY DATA SHEET.
PubChem. Cholest-4-en-3-one.
U.S. Environmental Protection Agency. (2026, February 25). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.